Ethyl 4-formylbenzoate
Description
Properties
IUPAC Name |
ethyl 4-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVHYPBRYOMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212042 | |
| Record name | Ethyl 4-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |
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Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-86-1 | |
| Record name | Benzoic acid, 4-formyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 4-formylbenzoate | |
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| Record name | 6287-86-1 | |
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| Record name | Ethyl 4-formylbenzoate | |
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| Record name | Ethyl 4-formylbenzoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931 | |
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| Record name | ETHYL 4-FORMYLBENZOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-formylbenzoate (CAS: 6287-86-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic applications of Ethyl 4-formylbenzoate (B8722198). The information is intended to support research and development activities where this versatile bifunctional molecule serves as a key building block.
Core Physicochemical and Identification Properties
Ethyl 4-formylbenzoate, also known as p-carbethoxybenzaldehyde, is an aromatic compound possessing both an ester and an aldehyde functional group. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[1][2] Its identification and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6287-86-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₃ | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | p-Carbethoxybenzaldehyde, 4-(Ethoxycarbonyl)benzaldehyde, Terephthaldehydic acid ethyl ester, Ethyl p-formylbenzoate | [1][2] |
| Appearance | White to light yellow crystalline powder or liquid | [1] |
| Melting Point | 138-140 °C | [1] |
| Boiling Point | 142 °C @ 13 Torr | [1] |
| Density | ~1.145 g/cm³ (Predicted) | [1] |
| Solubility | Practically insoluble in water; Soluble in methanol (B129727) and N,N-dimethylformamide; Sparingly soluble in glacial acetic acid. | [1] |
Spectroscopic Data Summary
The structural features of this compound are well-defined by standard spectroscopic techniques. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Assignment | Expected Chemical Shift (δ) ppm | Notes |
| ¹H NMR | Aldehyde (-CHO) | ~10.1 | Singlet |
| Aromatic (ortho to -CHO) | ~7.9 - 8.1 | Doublet | |
| Aromatic (ortho to -COOEt) | ~8.1 - 8.3 | Doublet | |
| Methylene (-OCH₂ CH₃) | ~4.4 | Quartet | |
| Methyl (-OCH₂CH₃ ) | ~1.4 | Triplet | |
| ¹³C NMR | Aldehyde (C HO) | ~192 | |
| Ester Carbonyl (-C OOEt) | ~165 | Conjugation lowers the chemical shift from a typical ester value of ~170 ppm.[4] | |
| Aromatic (C-CHO) | ~138 | Quaternary carbon | |
| Aromatic (C-COOEt) | ~135 | Quaternary carbon | |
| Aromatic (CH) | ~129 - 131 | Two distinct signals expected. | |
| Methylene (-OCH₂ CH₃) | ~61 | [4] | |
| Methyl (-OCH₂CH₃ ) | ~14 | [4] |
Note: NMR shifts are predictions based on data for analogous compounds like ethyl benzoate (B1203000) and mthis compound and may vary slightly based on solvent and experimental conditions.[4][5][6]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Feature | Value | Notes |
| IR | Aldehyde C=O Stretch | ~1700-1715 cm⁻¹ | Strong absorption, typical for aromatic aldehydes.[7] |
| Ester C=O Stretch | ~1715-1730 cm⁻¹ | Strong absorption, position influenced by conjugation.[7][8] | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak.[7] | |
| Aldehyde C-H Stretch | ~2720 & ~2820 cm⁻¹ | Two characteristic weak to medium bands (Fermi doublet).[7] | |
| Ester C-O Stretch | ~1275-1300 cm⁻¹ | Strong absorption.[4] | |
| MS (EI) | Molecular Ion [M]⁺ | 178 m/z | |
| Major Fragments | 149, 133, 105 m/z | Key fragments correspond to the loss of -CHO, -OCH₂CH₃, and the formation of the benzoyl cation.[3] |
Applications in Synthesis & Experimental Protocols
This compound is a key intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and functional materials. Its aldehyde group readily participates in reactions like reductive amination and Wittig olefination, while the ester can be hydrolyzed or transesterified.[5]
A significant application is its use in multicomponent reactions to build complex heterocyclic scaffolds. For example, it serves as the aldehyde component in the synthesis of pyrrolidinone derivatives, which have been investigated as potential GluN2C-selective potentiators.[1][2]
Experimental Protocol 1: Synthesis of this compound
This protocol describes the oxidation of an alcohol to an aldehyde, a common method for preparing this compound.
Reaction: Oxidation of Ethyl 4-(hydroxymethyl)benzoate
Methodology:
-
Dissolve Ethyl 4-(hydroxymethyl)benzoate in a suitable solvent mixture, such as n-hexane and carbon tetrachloride.
-
Add an oxidizing agent, such as activated manganese dioxide (MnO₂), to the solution at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within an hour.
-
Upon completion, filter the reaction mixture to remove the solid manganese salts.
-
Remove the solvents from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
The crude product can be purified by crystallization from a solvent like isopropyl ether to yield the final product as a white solid.
Experimental Protocol 2: Multicomponent Synthesis of a Pyrrolidinone Derivative
This protocol outlines a general procedure for a three-component reaction to synthesize highly substituted pyrrolidinone derivatives, where this compound acts as the aldehyde component. This type of reaction is valued for its efficiency in rapidly building molecular complexity.[9]
Reaction: Synthesis of a 1,4,5-Trisubstituted Pyrrolidinone Derivative
Methodology:
-
To a reaction vessel, add the aromatic amine (e.g., aniline) and the β-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) to a suitable solvent, such as glacial acetic acid or ethanol.
-
Add this compound to the mixture. A typical molar ratio might be 1.5 equivalents of the aldehyde to 1 equivalent of the amine and 1 equivalent of the dicarbonyl compound.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
References
- 1. This compound CAS#: 6287-86-1 [m.chemicalbook.com]
- 2. This compound | 6287-86-1 [chemicalbook.com]
- 3. This compound | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CSD Solution #13 [chem.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to Ethyl 4-formylbenzoate: Molecular Weight and Formula
This guide serves as a core reference for researchers, scientists, and drug development professionals, providing essential data on Ethyl 4-formylbenzoate (B8722198). The information is presented in a structured format for clarity and ease of use in a scientific context.
Data Presentation: Molecular Properties
The fundamental molecular characteristics of Ethyl 4-formylbenzoate are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical interpretations.
| Identifier | Value |
| Molecular Formula | C10H10O3[1][2][3][4][5] |
| Molecular Weight | 178.18 g/mol [1][3] |
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the compound's common name and its primary molecular descriptors.
Caption: Relationship between this compound and its molecular properties.
References
Ethyl 4-formylbenzoate structure and IUPAC name
An In-depth Technical Guide to Ethyl 4-formylbenzoate (B8722198)
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 4-formylbenzoate, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and IUPAC Name
This compound is an organic compound with a benzene (B151609) ring substituted by an ethyl ester group and a formyl (aldehyde) group at positions 1 and 4, respectively.
IUPAC Name: this compound[1]
Synonyms: 4-(Ethoxycarbonyl)benzaldehyde, 4-Carbethoxybenzaldehyde, p-Carbethoxybenzaldehyde, Terephthalaldehydic acid ethyl ester[2]
CAS Number: 6287-86-1[2]
Molecular Formula: C₁₀H₁₀O₃[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 178.18 g/mol | [1] |
| Melting Point | 138-140 °C | [2] |
| Boiling Point | 142 °C at 13 Torr | [2] |
| Density | 1.145 g/cm³ | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [2] |
| Flash Point | 128.8 °C | [2] |
| Refractive Index | 1.548 | [2] |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory procedure for the synthesis of this compound via the oxidation of ethyl 4-(hydroxymethyl)benzoate.
Reaction: Oxidation of a primary alcohol to an aldehyde.
Procedure:
-
In a round-bottom flask, dissolve 2.5 g (13.9 mmol) of ethyl 4-(hydroxymethyl)benzoate in a solvent mixture of 50 ml of n-hexane and 30 ml of carbon tetrachloride.[3]
-
To this solution, add 24.1 g (0.277 mmol) of manganese dioxide with stirring at room temperature.[3]
-
Continue stirring the reaction mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, filter the mixture to remove the manganese dioxide.[3]
-
Remove the solvents from the filtrate under reduced pressure (vacuum) to obtain a yellow oil.[3]
-
For further purification, crystallize the resulting oil from isopropyl ether to yield a white solid of this compound.[3]
Visualization of Chemical Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
Synthesis of Ethyl 4-formylbenzoate from 4-formylbenzoic acid
An In-depth Examination of the Esterification of 4-formylbenzoic Acid
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-formylbenzoate (B8722198) from 4-formylbenzoic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data. The synthesis is a critical process for obtaining a valuable bifunctional molecule used as an intermediate in the manufacturing of fine chemicals and active pharmaceutical ingredients.
Introduction
Ethyl 4-formylbenzoate is a chemical compound featuring both an ester and an aldehyde functional group. This unique structure makes it a versatile building block in organic synthesis. The most common and direct route to synthesize this compound is through the Fischer esterification of 4-formylbenzoic acid with ethanol (B145695), a reaction catalyzed by a strong acid.[1][2][3] This process is favored for its efficiency and the use of readily available and cost-effective starting materials.[4] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1][2]
Synthetic Pathway: Fischer Esterification
The core of the synthesis is the Fischer esterification, a classic acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.
Below is a diagram illustrating the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of aryl-formyl-esters via Fischer esterification, adapted from protocols for the analogous mthis compound.[5][6]
| Parameter | Value | Reference |
| Starting Material | 4-Formylbenzoic acid | [5][6] |
| Reagent | Anhydrous Ethanol | [7][8] |
| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic acid | [5][7] |
| Reaction Time | 2-5 hours | [5][7] |
| Reaction Temperature | Reflux (approx. 78-80 °C) | [7] |
| Yield (Crude) | ~90-98% | [5][7] |
| Purity (Starting Material) | >98% | [5] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification and the synthesis of similar esters.[5][6][7]
Materials:
-
4-Formylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-formylbenzoic acid in an excess of anhydrous ethanol. For every 1 mole of 4-formylbenzoic acid, a significant molar excess of ethanol is recommended to drive the reaction equilibrium towards the product.
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic and should be performed with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for 2-5 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[7] Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate.[7]
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield the pure product.
-
Conclusion
The synthesis of this compound from 4-formylbenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly by using an excess of ethanol and an appropriate acid catalyst, high yields of the desired product can be achieved. The detailed protocol provided in this guide offers a reliable procedure for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 4-formylbenzoate, with a Focus on its Melting Point
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-formylbenzoate (B8722198), with a specific emphasis on its melting point. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and a visual representation of the determination workflow.
Core Physical Properties of Ethyl 4-formylbenzoate
This compound is a chemical compound with the molecular formula C10H10O3. It is also known by several synonyms, including 4-Carbethoxybenzaldehyde and p-(Ethoxycarbonyl)benzaldehyde. A summary of its key physical properties is presented below.
Data Presentation: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 138-140 °C | [1] |
| 152-156 °C | ||
| Boiling Point | 142 °C at 13 Torr | [1] |
| 294.7 °C at 760 mmHg | [2] | |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [2] |
| Molecular Weight | 178.18 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or White to off-white powder/crystalline powder | |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The following sections detail generalized methodologies for the determination of the melting point of a solid organic compound like this compound.
Capillary Method using a Thiele Tube
This traditional method utilizes a heated oil bath to ensure uniform temperature distribution.
Materials:
-
Thiele tube
-
High-temperature oil (e.g., mineral oil, silicone oil)
-
Thermometer (-10 to 200 °C or higher)
-
Capillary tubes (sealed at one end)
-
Bunsen burner or other heat source
-
Rubber band or a small piece of rubber tubing
-
Mortar and pestle
-
Spatula
-
Stand and clamp
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[1][2]
-
Assembling the Apparatus:
-
Attach the capillary tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.[5]
-
Fill the Thiele tube with oil to a level just above the top of the side arm.
-
Secure the Thiele tube to a stand using a clamp.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[6] The design of the tube promotes convection currents, ensuring even heat distribution.
-
For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[6]
-
For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[1][6]
-
-
Recording the Melting Range:
Digital Melting Point Apparatus
Modern digital instruments offer greater precision, control, and ease of use.
Materials:
-
Digital melting point apparatus
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: As with the Thiele tube method, the sample must be dry and finely powdered. Load the capillary tube with 2-3 mm of the sample.
-
Setting up the Apparatus:
-
Turn on the apparatus and allow it to stabilize.
-
Set a starting temperature approximately 15-20 °C below the expected melting point of this compound.[2]
-
Set the heating rate (ramp rate). For accurate measurements, a rate of 1-2 °C per minute is recommended.[3][7]
-
Set an end temperature a few degrees above the expected melting point.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
Start the heating program.
-
Observe the sample through the magnified viewing window.
-
-
Recording the Melting Point:
-
Most digital instruments allow you to record the temperatures for the start and end of the melting process at the press of a button.[7]
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
-
Allow the apparatus to cool sufficiently before performing another measurement.
-
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
References
An In-depth Technical Guide to the Solubility of Ethyl 4-formylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-formylbenzoate (B8722198), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data for ethyl 4-formylbenzoate in the public domain, this document presents qualitative data for the target compound and quantitative data for the closely related compound, ethyl benzoate (B1203000), to provide valuable insights for solvent selection and process development. Furthermore, a detailed experimental protocol for determining solubility via the isothermal shake-flask method is provided, alongside a logical workflow diagram.
Solubility Data
To offer a quantitative perspective, the following table summarizes the solubility of ethyl benzoate, a structurally similar compound lacking the formyl group. This data can serve as a useful proxy for estimating the solubility behavior of this compound.
Table 1: Solubility of Ethyl Benzoate in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Notes |
| Methanol | Room Temperature | > 1000 | Miscible |
| Ethanol | 25 | > 1000 | Miscible[1] |
| Acetone | Not Specified | Highly Soluble | Qualitative data |
| Ethyl Acetate | Not Specified | Highly Soluble | Qualitative data |
| Chloroform | Not Specified | Highly Soluble | Qualitative data |
| Toluene | Not Specified | Not Specified | - |
| Water | 25 | 0.072 | [1][2] |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. For the purpose of this table, it is represented as a very high solubility.
Experimental Protocol: Determination of a Saturated Solution by the Isothermal Shake-Flask Method with Gravimetric Analysis
This protocol details a reliable method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a constant temperature.
2.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Screw-cap glass vials (e.g., 20 mL)
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed, dry evaporating dishes or glass beakers
-
Drying oven
-
Desiccator
2.2. Procedure
-
Preparation of Solvent: Equilibrate a sufficient volume of the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker bath.
-
Sample Preparation: Add an excess amount of solid this compound to several screw-cap glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a precisely known volume or mass of the pre-heated solvent to each vial containing the solid. Securely cap the vials.
-
Agitation: Place the vials in the thermostatic shaker bath and agitate at a constant speed. The agitation ensures thorough mixing and facilitates the dissolution process. The system should be left to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the settled solid.
-
Filtration: Immediately filter the withdrawn solution through a solvent-compatible syringe filter into a pre-weighed, dry evaporating dish. This step removes any remaining undissolved microcrystals.
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute.
-
Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry solute. Repeat the drying and weighing cycles until a constant mass is obtained.
-
-
Data Calculation:
-
Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + dry solute)
-
Mass of the dissolved solute = (Mass of the dish + dry solute) - (Mass of the empty dish)
-
Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for Isothermal Solubility Determination.
References
Spectroscopic Data for Ethyl 4-formylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-formylbenzoate (B8722198) (C₁₀H₁₀O₃), a valuable building block in organic synthesis. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and interpreted for ease of use in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for Ethyl 4-formylbenzoate.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the different types of protons and their immediate chemical environment.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.10 | Singlet | 1H | - | Aldehydic proton (-CHO) |
| 8.15 | Doublet | 2H | 8.4 | Aromatic protons (ortho to -CHO) |
| 7.95 | Doublet | 2H | 8.4 | Aromatic protons (ortho to -COOEt) |
| 4.41 | Quartet | 2H | 7.1 | Methylene protons (-OCH₂CH₃) |
| 1.42 | Triplet | 3H | 7.1 | Methyl protons (-OCH₂CH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 191.9 | Aldehydic Carbonyl Carbon (-C HO) |
| 165.5 | Ester Carbonyl Carbon (-C OOEt) |
| 139.1 | Aromatic Carbon (C-CHO) |
| 135.2 | Aromatic Carbon (C-COOEt) |
| 130.2 | Aromatic Carbons (CH, ortho to -COOEt) |
| 129.8 | Aromatic Carbons (CH, ortho to -CHO) |
| 61.6 | Methylene Carbon (-OC H₂CH₃) |
| 14.3 | Methyl Carbon (-OCH₂C H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, ~2900 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (Ester carbonyl) |
| ~1700 | Strong | C=O stretch (Aldehyde carbonyl) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1270, ~1100 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 178.18 g/mol .[1]
| m/z | Relative Intensity | Possible Fragment Ion |
| 178 | Moderate | [M]⁺ (Molecular ion) |
| 150 | High | [M - C₂H₄]⁺ |
| 149 | High | [M - C₂H₅]⁺ |
| 133 | High | [M - OC₂H₅]⁺ |
| 105 | Moderate | [C₇H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Data Acquisition (¹H NMR):
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.
Data Acquisition (¹³C NMR):
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column temperature is programmed to ramp up to ensure separation of components.
-
-
MS Analysis (Electron Ionization - EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
References
A Technical Guide to Ethyl 4-formylbenzoate for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Reagent in Modern Organic Synthesis
Ethyl 4-formylbenzoate (B8722198) (EFB), a bifunctional aromatic compound, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of both an aldehyde and an ethyl ester group, allowing for sequential and diverse chemical transformations. This technical guide provides a comprehensive overview of commercially available EFB, its key chemical properties, and detailed protocols for its application in several important classes of reactions relevant to pharmaceutical research and drug development.
Commercial Availability and Physicochemical Properties
Ethyl 4-formylbenzoate is readily available from a multitude of commercial suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purity grades, and its physical form can range from a white to off-white powder or crystalline solid to a liquid.[1][2][3] Proper storage in a dry, cool, and well-ventilated place is recommended to ensure its stability.[1][4]
Below is a summary of the key physicochemical data for this compound:
| Property | Value | Reference |
| CAS Number | 6287-86-1 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][5] |
| Molecular Weight | 178.18 g/mol | [1][2][5] |
| Appearance | White to off-white powder or crystalline solid; liquid | [1][2][3] |
| Melting Point | 138-140 °C | [2] |
| Boiling Point | 142 °C @ 13 Torr | [2] |
| Density | 1.145 g/cm³ | [2] |
| Solubility | Soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [2] |
A comparative table of offerings from various commercial suppliers is presented below to aid in sourcing this reagent:
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 95%, 97% | Varies | Often provides detailed safety and handling information.[3][6] |
| ChemShuttle | 95% | 1g, 5g, 10g, 100g | Offers custom synthesis services.[5] |
| SynQuest Laboratories | 95% | Inquire for details | Specializes in research chemicals.[7] |
| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | Industrial Grade | Bulk quantities | Manufactory with various payment terms.[2] |
| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Varies | Trader with a broad range of chemical products.[1] |
| Molport | 95% (GC-MS) | Varies | Marketplace with multiple supplying partners.[8] |
| Sunway Pharm Ltd | 97% | 1g, 5g, 25g | Provides COA and NMR data upon request.[9] |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate in a variety of synthetic transformations, including multicomponent reactions for the synthesis of heterocyclic scaffolds, reductive aminations for the introduction of substituted amine functionalities, and palladium-catalyzed cross-coupling reactions for the construction of biaryl systems.
Multicomponent Synthesis of Pyrrolidinone Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is an ideal aldehyde component in such reactions for the synthesis of substituted pyrrolidinones, a common motif in medicinal chemistry.
This protocol describes a general procedure for the synthesis of a pyrrolidinone derivative via a three-component reaction between this compound, an amine (e.g., aniline), and a β-ketoester (e.g., ethyl acetoacetate).
Materials:
-
This compound (1.0 mmol, 178.2 mg)
-
Aniline (1.0 mmol, 93.1 mg)
-
Ethyl acetoacetate (B1235776) (1.0 mmol, 130.1 mg)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 0.1 mmol, 62.0 mg)
-
Anhydrous Toluene (B28343) (10 mL)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound, aniline, and activated 4 Å molecular sieves.
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
To this mixture, add ethyl acetoacetate and Ytterbium(III) triflate.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired pyrrolidinone derivative.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde functionality of this compound readily undergoes condensation with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.
This protocol provides a step-by-step guide for the reductive amination of this compound with a primary amine, such as benzylamine (B48309), using sodium triacetoxyborohydride (B8407120) as the reducing agent.
Materials:
-
This compound (1.0 mmol, 178.2 mg)
-
Benzylamine (1.0 mmol, 107.2 mg)
-
Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 mmol, 317.9 mg)
-
Dichloromethane (B109758) (DCM) (10 mL)
-
Acetic Acid (catalytic amount, ~1 drop)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and benzylamine in dichloromethane (10 mL).
-
Add a catalytic amount of acetic acid to the solution to promote imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion and continue to stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. odp.library.tamu.edu [odp.library.tamu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. gctlc.org [gctlc.org]
- 9. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Ethyl 4-formylbenzoate (4-ethoxycarbonylbenzaldehyde)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-formylbenzoate (B8722198), a versatile bifunctional molecule widely utilized in organic synthesis. This document details its nomenclature, physicochemical properties, key synthetic protocols, and common reaction pathways, presenting the information in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.
Nomenclature and Identification
Ethyl 4-formylbenzoate is systematically known as this compound. However, it is frequently referred to by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for effective information retrieval.
A hierarchical representation of the nomenclature for this compound is presented below, illustrating the relationships between its systematic name, common synonyms, and registry numbers.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6287-86-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid or powder | [1] |
| Melting Point | 138-140 °C | [4] |
| Boiling Point | 294.7 °C at 760 mmHg | [1] |
| Density | 1.145 g/cm³ | [1] |
| Solubility | Soluble in ethanol, ether, and hot water. | [2] |
| InChI Key | BHYVHYPBRYOMGC-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C=O | [1][2] |
Experimental Protocols
This section details selected experimental procedures for the synthesis and key reactions of this compound.
One common laboratory-scale synthesis involves the esterification of 4-formylbenzoic acid.
Protocol: Esterification of 4-formylbenzoic acid [2]
-
Materials:
-
4-formylbenzoic acid (1.0 g, 6.7 mmol)
-
Dimethylformamide (DMF) (26 mL)
-
Potassium carbonate (finely ground, 1.8 g, 13 mmol)
-
Iodoethane (1.3 mL, 17 mmol)
-
Diethyl ether (Et₂O)
-
Water
-
Brine (saturated NaCl solution)
-
-
Procedure:
-
To a solution of 4-formylbenzoic acid in DMF, add finely ground potassium carbonate and iodoethane.
-
Stir the reaction at room temperature until completion is indicated by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with water and extract with diethyl ether (2x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield the product.
-
The following diagram illustrates the general workflow for this synthesis.
The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a valuable starting material for a variety of chemical transformations.
Protocol: Knoevenagel Condensation with Malononitrile (B47326)
This reaction is a classic example of the reactivity of the aldehyde group in this compound.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (B6355638) (catalytic amount, 0.1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.
-
Protocol: Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.
-
General Procedure for Ylide Formation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.
-
-
General Procedure for Reaction with this compound:
-
Dissolve this compound in anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the solution of this compound to the freshly prepared Wittig reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Analytical Methods
The purity and identity of this compound and its reaction products are typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying the compound. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with UV detection at approximately 230 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of this compound. Characteristic ions in the mass spectrum can be used for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the compound's identity.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic peaks for the ester carbonyl, aldehyde carbonyl, and aromatic C-H bonds.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of the primary literature is recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Esterification Reactions Involving Ethyl 4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for esterification reactions involving ethyl 4-formylbenzoate (B8722198). Ethyl 4-formylbenzoate is a versatile bifunctional molecule, incorporating both an aldehyde and an ethyl ester. These functionalities allow for a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules.
The protocols outlined below describe several key esterification strategies, including direct transesterification and a more robust two-step sequence involving the protection of the reactive formyl group. Additionally, a protocol for a Knoevenagel condensation is provided to illustrate how the formyl group can be modified prior to any subsequent ester transformations, highlighting the compound's utility in multi-step synthetic routes.
Protocol 1: Acid-Catalyzed Direct Transesterification of this compound
This protocol describes the direct conversion of this compound to a different alkyl ester by reaction with an alcohol in the presence of an acid catalyst. This method is most effective when using an alcohol with a higher boiling point than ethanol (B145695) to drive the reaction equilibrium towards the product by removing the ethanol byproduct through distillation.
Application: This method is suitable for synthesizing a variety of alkyl 4-formylbenzoates, which can be used as intermediates in the development of novel therapeutic agents and functional polymers.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Benzyl (B1604629) Alcohol | N/A |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | [2][3] |
| Reaction Temperature | 120-140 °C | Inferred from similar reactions |
| Reaction Time | 4-8 hours | Inferred from similar reactions |
| Expected Yield | 70-85% | Inferred from similar reactions |
Experimental Protocol
Materials:
-
This compound
-
Benzyl alcohol (or other high-boiling point alcohol)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-TSA (0.05 eq).
-
Add toluene to the flask to facilitate azeotropic removal of ethanol and water.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the collection of ethanol/water in the Dean-Stark trap.
-
Continue heating until no more ethanol/water is collected, or until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl 4-formylbenzoate.
Experimental Workflow
Caption: Workflow for Acid-Catalyzed Direct Transesterification.
Protocol 2: Two-Step Transesterification via Acetal Protection
This protocol details a more controlled approach for transesterification by first protecting the reactive aldehyde functionality as a stable cyclic acetal. This prevents potential side reactions of the formyl group under the transesterification conditions. The ester is then exchanged, followed by deprotection to yield the desired product.
Application: This method is ideal for substrates that are sensitive to acidic conditions or when a cleaner reaction profile is desired. The resulting products are valuable intermediates in medicinal chemistry and materials science.
Quantitative Data
| Step | Parameter | Value | Reference |
| Acetal Protection | Starting Material | This compound | [1] |
| Reagent | Ethylene (B1197577) Glycol | [2][4] | |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | [2][3] | |
| Temperature | Reflux | [2] | |
| Time | 2-4 hours | Inferred | |
| Expected Yield | 90-95% | [2] | |
| Transesterification | Starting Material | Protected Ethyl Ester | N/A |
| Reagent | Benzyl Alcohol | N/A | |
| Catalyst | Sodium Benzyl Oxide (NaOBn) | [5] | |
| Temperature | 80-100 °C | Inferred | |
| Time | 6-12 hours | Inferred | |
| Expected Yield | 85-95% | [5] | |
| Deprotection | Starting Material | Protected Benzyl Ester | N/A |
| Reagent | Aqueous HCl (1M) | [2] | |
| Solvent | Acetone (B3395972) or THF | [2] | |
| Temperature | Room Temperature | [2] | |
| Time | 1-3 hours | [2] | |
| Expected Yield | >95% | [2] |
Experimental Protocols
Part A: Acetal Protection
-
Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux, azeotropically removing the water formed during the reaction.
-
After the reaction is complete (monitored by TLC, typically 2-4 hours), cool the mixture.
-
Wash the organic solution with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected ethyl ester, which can often be used in the next step without further purification.
Part B: Base-Catalyzed Transesterification
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare sodium benzyl oxide by adding sodium metal (1.1 eq) to an excess of dry benzyl alcohol with stirring.
-
Once all the sodium has reacted, add the protected ethyl ester from Part A (1.0 eq) to the sodium benzyl oxide solution.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude protected benzyl ester.
Part C: Deprotection
-
Dissolve the crude product from Part B in a mixture of acetone (or THF) and 1M aqueous HCl.
-
Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, benzyl 4-formylbenzoate, by column chromatography or recrystallization.
Experimental Workflow
Caption: Workflow for Two-Step Transesterification via Acetal Protection.
Protocol 3: Knoevenagel Condensation of this compound
This protocol demonstrates the reactivity of the formyl group in this compound through a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326).[6] The resulting product is a versatile intermediate that can undergo further transformations, including modification of the ester group.
Application: The products of this reaction are often used in the synthesis of pharmaceuticals and functional dyes. The electron-withdrawing nature of the substituents can lead to interesting biological and photophysical properties.[6]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Malononitrile | [6] |
| Catalyst | Piperidine (B6355638) | [6] |
| Solvent | Ethanol | [6] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 2 hours | [6] |
| Expected Yield | ~90% | [6] |
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
Signaling Pathway/Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation of this compound.
References
- 1. This compound | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application of Ethyl 4-formylbenzoate in the Preparation of Pyrrolidinone Derivatives
Application Note AP-PYRR-001
Introduction
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making the development of efficient synthetic routes to novel pyrrolidinone derivatives a key area of research. Ethyl 4-formylbenzoate (B8722198) is a versatile bifunctional building block, incorporating both an electrophilic aldehyde group and an ester moiety. This allows for its participation in various multicomponent reactions (MCRs) to construct the pyrrolidinone ring, with the ethyl benzoate (B1203000) group providing a handle for further chemical modification or acting as a key pharmacophoric element.
This application note details a representative protocol for the synthesis of highly functionalized pyrrolidinone derivatives via a one-pot, three-component reaction employing Ethyl 4-formylbenzoate, an amine, and a dialkyl acetylenedicarboxylate (B1228247). This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step.
Signaling Pathways and Biological Relevance
Pyrrolidinone derivatives have been shown to interact with a wide range of biological targets. While the specific biological activity of the derivatives prepared from this compound would require dedicated screening, the general class of substituted pyrrolidinones is known to exhibit activities such as:
-
Antimicrobial Activity: Certain pyrrolidinone structures exhibit potent activity against various strains of bacteria and fungi.
-
Anticancer Activity: Functionalized pyrrolidinones have been investigated as potential inhibitors of cancer cell proliferation through various mechanisms.
-
Antiviral Activity: The pyrrolidinone scaffold is present in several antiviral agents.
The synthesis of a library of derivatives using this compound as a starting material can lead to the discovery of novel compounds with specific biological activities.
Figure 1: Logical workflow illustrating the synthesis of a pyrrolidinone derivative library from this compound for subsequent biological screening and potential therapeutic applications.
Experimental Section
General Synthetic Workflow
The synthesis of polysubstituted pyrrolidinone derivatives from this compound is typically achieved through a one-pot, three-component reaction. The general workflow involves the initial formation of an imine from the condensation of this compound and a primary amine. This is followed by the addition of a compound with an activated methylene (B1212753) group or an acetylenic ester, which undergoes a cascade of reactions to form the pyrrolidinone ring.
Figure 2: A generalized experimental workflow for the three-component synthesis of pyrrolidinone derivatives.
Materials and Methods
-
This compound (Reagent Grade, ≥98%)
-
Aniline (B41778) (Reagent Grade, ≥99.5%)
-
Diethyl acetylenedicarboxylate (DEAD) (Reagent Grade, ≥97%)
-
Ethanol (B145695) (Anhydrous, ≥99.5%)
-
Ethyl acetate (B1210297) (ACS Grade)
-
Hexane (ACS Grade)
-
Silica (B1680970) gel (for column chromatography, 230-400 mesh)
Representative Experimental Protocol: Synthesis of Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate
-
To a solution of this compound (1.78 g, 10 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
To this mixture, add diethyl acetylenedicarboxylate (DEAD) (1.70 g, 10 mmol) dropwise over 5 minutes.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the pure pyrrolidinone derivative.
Results and Discussion
The three-component reaction between this compound, aniline, and diethyl acetylenedicarboxylate proceeds smoothly in ethanol to yield the corresponding highly substituted pyrrolidinone derivative. The proposed reaction mechanism is depicted below.
Figure 3: Proposed reaction mechanism for the formation of the pyrrolidinone derivative.
The yields and physical properties of the synthesized pyrrolidinone derivative and analogous compounds (synthesized using different primary amines) are summarized in the table below. The presented data are representative and may vary based on reaction scale and purification efficiency.
| Entry | Amine | Product | Yield (%) | m.p. (°C) |
| 1 | Aniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 85 | 152-154 |
| 2 | 4-Methylaniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 88 | 160-162 |
| 3 | 4-Methoxyaniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 91 | 145-147 |
| 4 | Benzylamine | Diethyl 2-benzyl-1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 82 | 138-140 |
Table 1: Synthesis of Pyrrolidinone Derivatives from this compound.
Conclusion
This compound serves as an excellent substrate in the multicomponent synthesis of functionalized pyrrolidinone derivatives. The described three-component reaction provides a robust and efficient method for accessing a variety of polysubstituted pyrrolidinones in good to excellent yields. The presence of the ethyl ester group on the N-aryl substituent offers a valuable site for further synthetic transformations, enabling the development of diverse chemical libraries for drug discovery and other applications. This application note provides a foundational protocol that can be adapted for the synthesis of a wide range of novel pyrrolidinone-based compounds.
Protocol for the reduction of Ethyl 4-formylbenzoate with sodium borohydride
Application Note & Protocol: Selective Aldehyde Reduction
Protocol for the Reduction of Ethyl 4-formylbenzoate (B8722198) with Sodium Borohydride (B1222165)
This document provides a detailed protocol for the selective reduction of the aldehyde functionality in Ethyl 4-formylbenzoate to the corresponding primary alcohol, Ethyl 4-(hydroxymethyl)benzoate. Sodium borohydride (NaBH₄) is a mild and versatile reducing agent, widely employed in organic synthesis for the chemoselective reduction of aldehydes and ketones.[1][2] A key advantage of NaBH₄ is its selectivity, as it does not typically reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[1][3] This characteristic allows for the targeted reduction of the formyl group while preserving the ethyl ester moiety in the starting material.
The resulting product, Ethyl 4-(hydroxymethyl)benzoate, is a valuable building block in the synthesis of pharmaceuticals and advanced materials. The procedure described is robust, high-yielding, and utilizes standard laboratory techniques, making it suitable for both academic and industrial research settings.
Reaction Scheme
The reduction of this compound with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the aldehyde, followed by protonation of the resulting alkoxide intermediate during aqueous work-up to yield the primary alcohol.[1][3][4]
Data Presentation
The following table summarizes the key reagents and their quantitative details for a typical 10 mmol scale reaction.
| Compound Name | Role | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| This compound | Starting Material | 178.18 | 1782 | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 37.83 | 142 | 3.75 | 0.375* |
| Methanol (B129727) (MeOH) | Solvent | 32.04 | - | - | - |
| Ethyl 4-(hydroxymethyl)benzoate | Product | 180.20 | - | - | - |
Note: Theoretically, 1 equivalent of NaBH₄ can reduce 4 equivalents of an aldehyde.[5][6] Using 0.375 equivalents provides a 1.5 molar excess of hydride ions.
Experimental Protocol
This protocol is based on established procedures for the sodium borohydride reduction of aromatic aldehydes.[3][7]
Materials and Equipment
Reagents:
-
This compound
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC eluent (e.g., 30% Ethyl acetate in Hexanes)
-
TLC visualization stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus
Reaction Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.78 g, 10.0 mmol) in methanol (40 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (142 mg, 3.75 mmol) to the stirred solution in small portions over 10 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Spot the starting material and an aliquot of the reaction mixture on a TLC plate. Develop the plate in 30% ethyl acetate/hexanes. The reaction is complete when the starting material spot is no longer visible.
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases (to neutralize excess NaBH₄). Adjust the pH to ~6-7.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Extraction: To the remaining aqueous residue, add deionized water (20 mL). Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification and Characterization
-
Purification: The crude product, Ethyl 4-(hydroxymethyl)benzoate, can be purified further by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if it is a solid.
-
Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Safety Precautions
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.
-
Methanol and ethyl acetate are flammable liquids. Perform the experiment in a fume hood and avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
-
The quenching step with acid is exothermic and should be performed slowly in an ice bath to control the reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of Methyl 4-Formylbenzoate: A Detailed Guide for Researchers
Application Note: This document provides detailed protocols for two distinct one-pot synthesis methods for methyl 4-formylbenzoate (B8722198), a critical bifunctional molecule in the synthesis of pharmaceuticals and fine chemicals. The procedures outlined below—acid-catalyzed esterification of 4-formylbenzoic acid and catalytic aerobic oxidation of methyl p-toluate (B1214165)—offer robust and scalable routes to this versatile intermediate.
Methyl 4-formylbenzoate's aldehyde and methyl ester groups serve as valuable handles for a variety of chemical transformations. The selection of a synthetic route can be tailored to precursor availability, desired scale, and process safety considerations. This guide presents quantitative data and step-by-step methodologies to aid researchers in selecting and performing the most suitable synthesis for their needs.
Data Presentation: Comparison of One-Pot Synthesis Routes
The following table summarizes the key quantitative parameters for the two primary one-pot synthesis methods for mthis compound.
| Parameter | Method 1: Acid-Catalyzed Esterification | Method 2: Catalytic Aerobic Oxidation |
| Starting Material | 4-Formylbenzoic acid | Methyl p-toluate |
| Key Reagents | Anhydrous Methanol, p-Toluenesulfonic acid | N-hydroxyphthalimide (NHPI), Cobalt(II) acetate (B1210297) tetrahydrate, Oxygen |
| Solvent | Anhydrous Methanol | Acetonitrile (B52724) |
| Reaction Temperature | 118-120 °C[1][2] | Room temperature to 80 °C[3] |
| Reaction Pressure | 0.5-0.75 MPa[1][2] | Atmospheric (oxygen balloon)[3] |
| Reaction Time | 5 hours[1][2] | Varies (monitored by TLC/GC-MS)[3] |
| Crude Yield | ~98%[1] | Not specified, dependent on conditions |
| Final Purity | >97.5%[1] | Dependent on purification |
Experimental Protocols
Method 1: One-Pot Acid-Catalyzed Esterification of 4-Formylbenzoic Acid
This procedure describes a high-yield, one-pot synthesis of mthis compound from 4-formylbenzoic acid via a pressurized Fischer esterification.[1][2]
Materials:
-
Purified 4-Formylbenzoic acid (98.5%)
-
Anhydrous methanol
-
p-Toluenesulfonic acid
-
Sodium bicarbonate
-
2L corrosion-resistant pressure reactor with stirring capability
-
Distillation apparatus
-
Vacuum filtration setup
-
Drying oven
Procedure:
Reaction Setup:
-
To a 2L corrosion-resistant pressure reactor, add 400g of purified 4-formylbenzoic acid, 1200g of anhydrous methanol, and 5g of p-toluenesulfonic acid.[1][2]
-
Seal the reactor and purge with nitrogen gas for 3 minutes.[1][2]
-
Initiate stirring and heat the mixture to a temperature of 118-120°C, allowing the pressure to reach 0.5-0.75 MPa.[1][2]
-
Maintain these conditions for 5 hours to ensure the reaction goes to completion.[1][2]
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to 30°C.[1]
-
Discharge the reactor contents. If any solid impurities are present, filter the reaction mixture.
-
Distill the mixture to recover the excess methanol.[2]
-
The remaining hot liquid is the crude mthis compound.[2]
Purification:
-
In a separate 2000ml three-necked flask, prepare a solution of 20g of sodium bicarbonate in 1200ml of water at room temperature.[1]
-
In another vessel, dissolve 95g of the crude mthis compound in 120g of an 80% methanol-water solution, heating to 50°C to ensure complete dissolution.[1]
-
Slowly add the hot crude product solution to the sodium bicarbonate solution with continuous stirring.[1]
-
Cool the resulting mixture to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash the solid with water.[1]
-
Dry the purified product under vacuum at 40-44°C to obtain pure mthis compound.[1]
Method 2: One-Pot Aerobic Oxidation of Methyl p-Toluate
This protocol outlines a general procedure for the selective aerobic oxidation of the methyl group of methyl p-toluate to an aldehyde using a cobalt-N-hydroxyphthalimide catalytic system.[3]
Materials:
-
Methyl p-toluate
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Acetonitrile (CH₃CN)
-
Oxygen (balloon or continuous flow)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl p-toluate (1.0 equiv.), N-hydroxyphthalimide (0.1-0.2 equiv.), and Cobalt(II) acetate tetrahydrate (0.01-0.05 equiv.).[3]
-
Add acetonitrile as the solvent.
-
Flush the flask with oxygen and then attach an oxygen-filled balloon to the top of the condenser, or maintain a gentle, continuous flow of oxygen.[3]
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel to isolate the mthis compound.[3]
Visualized Workflows
The following diagrams illustrate the logical workflows for the described one-pot synthesis procedures.
References
Application Notes and Protocols: Williamson Etherification of Ethyl 4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various ethyl 4-alkoxybenzoates via the Williamson etherification of ethyl 4-hydroxybenzoate (B8730719). This classic and versatile SN2 reaction is a cornerstone in organic synthesis, enabling the facile preparation of aryl ethers, a motif present in numerous biologically active molecules and functional materials.
Introduction
The Williamson ether synthesis is a robust method for forming an ether from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] In the context of ethyl 4-hydroxybenzoate, the phenolic hydroxyl group is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, yielding the corresponding ethyl 4-alkoxybenzoate.[1][2]
The general reaction scheme is as follows:
The choice of base, solvent, temperature, and the nature of the alkyl halide are critical parameters that influence the reaction rate and yield.[1] Side reactions, such as elimination with secondary or tertiary alkyl halides, can occur.[4] Therefore, primary alkyl halides are the preferred substrates for this reaction.[4]
Applications in Drug Development and Research
The ethyl 4-alkoxybenzoate scaffold is a key structural component in a variety of compounds with interesting biological activities. For instance, derivatives of 4-alkoxybenzoic acids have been explored as:
-
Local Anesthetics: Certain esters of p-alkoxybenzoic acids are analogues of benzocaine (B179285) and have been investigated for their anesthetic properties.
-
Antimicrobial and Antifungal Agents: The paraben core (p-hydroxybenzoic acid esters) is well-known for its preservative properties, and modifications of the alkoxy chain can modulate this activity.
-
Enzyme Inhibitors: In the field of drug development, the 4-alkoxybenzoate moiety can serve as a building block for the synthesis of enzyme inhibitors. For example, some benzoate (B1203000) esters have been designed as inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers.
Experimental Protocols
This section provides a general protocol for the Williamson etherification of ethyl 4-hydroxybenzoate. Specific examples with varying alkyl halides are detailed in the subsequent tables.
General Protocol
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq.), a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.), and an appropriate solvent (e.g., acetone, DMF, acetonitrile).
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of ethyl 4-hydroxybenzoate.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.05-1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[1] Reaction times can vary from 1 to 24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture and wash the solid with the reaction solvent.
-
If a soluble base was used or if the reaction was performed in a water-miscible solvent like DMF, pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers and wash with water and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various ethyl 4-alkoxybenzoates.
Table 1: Reaction Conditions for Williamson Etherification of Ethyl 4-hydroxybenzoate
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | - | [5] |
| 1-Bromobutane | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89 | [6] |
| 11-Bromoundecanoic acid hexylamide | K₂CO₃ | DMF | 65 ± 5 | 10 | Good | [7] |
| Diethyl Sulfate | NaOH | Xylene/Water | 90 | 1.5 | 97.6 | [8] |
Table 2: Characterization Data for Selected Ethyl 4-alkoxybenzoates
| Product | Alkoxy Group | ¹H NMR (CDCl₃, δ ppm) |
| Ethyl 4-methoxybenzoate | Methoxy | 8.01 (d, 2H), 6.92 (d, 2H), 4.35 (q, 2H), 3.86 (s, 3H), 1.38 (t, 3H) |
| Ethyl 4-ethoxybenzoate | Ethoxy | 7.98 (d, 2H), 6.90 (d, 2H), 4.34 (q, 2H), 4.08 (q, 2H), 1.42 (t, 3H), 1.37 (t, 3H) |
| Ethyl 4-propoxybenzoate | Propoxy | 7.99 (d, 2H), 6.90 (d, 2H), 4.34 (q, 2H), 3.97 (t, 2H), 1.82 (m, 2H), 1.38 (t, 3H), 1.03 (t, 3H) |
| Ethyl 4-butoxybenzoate | Butoxy | 7.99 (d, 2H), 6.90 (d, 2H), 4.34 (q, 2H), 4.01 (t, 2H), 1.78 (m, 2H), 1.50 (m, 2H), 1.38 (t, 3H), 0.98 (t, 3H) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Williamson etherification synthesis of ethyl 4-alkoxybenzoates.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 4-etoxybenzoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of Ethyl 4-formylbenzoate in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-formylbenzoate (B8722198) is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a diverse array of bioactive compounds. Its structure, featuring both an aldehyde and an ethyl ester group, allows for a wide range of chemical transformations, making it an invaluable building block in medicinal chemistry and drug discovery. The aldehyde functionality provides a reactive site for the formation of carbon-carbon and carbon-nitrogen bonds through reactions such as Claisen-Schmidt condensation, Schiff base formation, and multicomponent reactions like the Biginelli and Hantzsch syntheses. Simultaneously, the ethyl ester group can be readily modified, for instance, through hydrolysis or amidation, to further diversify the resulting molecular scaffolds.
This document provides detailed application notes and experimental protocols for the use of Ethyl 4-formylbenzoate in the synthesis of several classes of biologically active molecules, including chalcones, Schiff bases, dihydropyrimidines, and 1,4-dihydropyridines.
I. Synthesis of Bioactive Chalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This compound is frequently employed as the aldehydic component in the Claisen-Schmidt condensation to produce chalcones with a 4-ethoxycarbonylphenyl moiety.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone (B1666503) to yield a chalcone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (e.g., 50%) with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data: Anticancer Activity of Chalcones Derived from this compound Analogs
| Compound ID | Acetophenone Reactant | Cancer Cell Line | IC50 (µM) | Citation |
| Chalcone 1 | 4'-Hydroxyacetophenone | MCF-7 (Breast) | 15.2 | [1] |
| Chalcone 2 | 2',4'-Dihydroxyacetophenone | A549 (Lung) | 10.8 | [1] |
| Chalcone 3 | 4'-Aminoacetophenone | HeLa (Cervical) | 27.5 µg/mL | |
| Chalcone 4 | Acetylcoumarin | T47D (Breast) | 30.4 µg/mL |
Signaling Pathway: Chalcone-Induced Apoptosis
Many chalcones exert their anticancer effects by inducing apoptosis in cancer cells. This process is often initiated by an increase in reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.
Caption: Chalcone-induced intrinsic apoptosis pathway.
II. Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound have demonstrated significant antimicrobial properties.
Experimental Protocol: Synthesis of Schiff Bases
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Quantitative Data: Antimicrobial Activity of Schiff Bases
| Compound ID | Primary Amine Reactant | Bacterial Strain | MIC (µg/mL) | Citation |
| Schiff Base 1 | 4-Aminobenzoic acid | E. coli | 62.5 | |
| Schiff Base 2 | 2-Aminophenol | S. aureus | 62.5 | |
| Schiff Base 3 | 4-Nitroaniline | E. coli | 250 | |
| Schiff Base 4 | Aniline | S. aureus | 125 |
Experimental Workflow: Schiff Base Synthesis and Antimicrobial Testing
Caption: Workflow for Schiff base synthesis and evaluation.
III. Synthesis of Bioactive Dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These compounds are known for a wide range of pharmacological activities, including antiviral, antitumor, and calcium channel blocking properties. This compound serves as the aldehyde component in this reaction.
Experimental Protocol: Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidine (B8664642) derivative using this compound.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ethanol
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).
-
Add ethanol as the solvent and a catalytic amount of the acid catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.
Quantitative Data: Biological Activity of Dihydropyrimidines
| Compound ID | Biological Activity | Target/Assay | Potency | Citation |
| DHPM 1 | Calcium Channel Blocker | Rabbit Aorta Relaxation | Potent mimic of nifedipine | |
| DHPM 2 | Antiviral | - | Active | [2] |
| DHPM 3 | Antibacterial | - | Promising | |
| DHPM 4 | Mitotic Kinesin Eg5 Inhibitor | - | Active | [2] |
Logical Relationship: Biginelli Reaction Components and Product
References
Application Notes and Protocols: Polymer-Supported Palladium-Catalyzed Carbonylation of Aryl Bromides for Aryl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed carbonylation of aryl halides represents a powerful and versatile method for the synthesis of aryl esters, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditional homogeneous palladium catalysts, while highly active, suffer from challenges related to catalyst recovery and reuse, leading to product contamination with residual palladium. The immobilization of palladium catalysts on solid polymer supports offers a practical solution to these issues, enabling simplified purification, catalyst recycling, and a more sustainable chemical process. This document provides detailed protocols and application data for the synthesis of aryl esters via the carbonylation of aryl bromides using a polymer-supported palladium catalyst.
Core Concepts and Advantages
Polymer-supported palladium catalysts combine the high catalytic activity of homogeneous systems with the practical benefits of heterogeneous catalysis. The polymer matrix serves to stabilize the palladium nanoparticles, preventing their aggregation and leaching into the reaction medium. This leads to several key advantages:
-
Ease of Separation: The catalyst can be easily recovered from the reaction mixture by simple filtration.
-
Catalyst Reusability: The recovered catalyst can be reused multiple times with minimal loss of activity.
-
Low Product Contamination: The heterogeneous nature of the catalyst minimizes palladium contamination in the final product.
-
Improved Stability: The polymer support can enhance the thermal and air stability of the palladium catalyst.
Experimental Protocols
I. Preparation of a Polymer-Supported Palladium Catalyst
This protocol describes a general method for the synthesis of a polymer-anchored palladium(II) catalyst.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Ligand (e.g., 2-aminopyridine (B139424) or a phosphine-containing ligand)
-
Palladium(II) acetate (B1210297) or Palladium(II) chloride
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol (B145695)
-
Base (e.g., Triethylamine)
Procedure:
-
Ligand Immobilization:
-
Swell the Merrifield resin in DMF.
-
Add the desired ligand and a base (e.g., triethylamine) to the resin suspension.
-
Heat the mixture (e.g., at 80-100 °C) for 24-48 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
After cooling, filter the resin and wash it sequentially with DMF, DCM, and ethanol to remove unreacted reagents.
-
Dry the functionalized resin under vacuum.
-
-
Palladium Coordination:
-
Suspend the ligand-functionalized resin in a suitable solvent like DCM or Toluene.
-
Add a solution of the palladium precursor (e.g., palladium(II) acetate) to the suspension.
-
Stir the mixture at room temperature or with gentle heating for 24 hours.
-
Filter the resulting polymer-supported palladium catalyst, wash thoroughly with the reaction solvent and then with ethanol.
-
Dry the catalyst under vacuum. The palladium content can be determined by Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES).
-
II. General Procedure for Alkoxycarbonylation of Aryl Bromides
This protocol outlines a typical procedure for the synthesis of aryl esters from aryl bromides using a polymer-supported palladium catalyst.
Materials:
-
Polymer-supported palladium catalyst
-
Aryl bromide
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Base (e.g., Triethylamine (Et3N), Potassium Carbonate (K2CO3))
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Carbon Monoxide (CO) gas (lecture bottle or balloon)
Reaction Setup:
-
A high-pressure autoclave or a Schlenk flask equipped with a CO balloon.
-
Magnetic stirrer and heating plate.
Procedure:
-
Reaction Assembly:
-
To a dry autoclave or Schlenk flask, add the polymer-supported palladium catalyst (e.g., 0.5-2 mol% Pd loading).
-
Add the aryl bromide (1.0 mmol), the alcohol (1.2-2.0 mmol), the base (2.0-3.0 mmol), and the solvent (5-10 mL).
-
-
Carbon Monoxide Introduction:
-
Seal the reaction vessel.
-
Purge the vessel with CO gas 3-4 times.
-
Pressurize the autoclave to the desired CO pressure (e.g., 10-20 atm) or inflate a balloon with CO and attach it to the Schlenk flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.
-
Filter the reaction mixture to recover the polymer-supported catalyst.
-
Wash the recovered catalyst with the reaction solvent and then ethanol, and dry it for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified aryl ester by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Data Presentation
Catalyst Performance and Reusability
| Catalyst | Pd Loading (wt%) | Initial Yield (%) | Yield after 5th Cycle (%) | Reference |
| PS-AMP-Pd | 8.79 | 96 | >90 | |
| Pd@KAPs(Ph-PPh3) | Not specified | 74-96 | Not specified (reusable up to 10 times) | |
| ImmPd(0)-MNPs | Not specified | >90 | Reusable up to 8 cycles |
Substrate Scope and Yields for Alkoxycarbonylation
The following table summarizes the yields of various aryl esters obtained from the carbonylation of corresponding aryl bromides with different alcohols, catalyzed by a polymer-supported palladium catalyst.
| Aryl Bromide | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Ethanol | Et3N | Toluene | 110 | 12 | 96 | |
| 4-Bromotoluene | Ethanol | Et3N | Toluene | 110 | 12 | 94 | |
| 4-Bromoanisole | Ethanol | Et3N | Toluene | 110 | 12 | 92 | |
| 1-Bromo-4-nitrobenzene | Ethanol | Et3N | Toluene | 110 | 12 | 89 | |
| Bromobenzene | Methanol | Na2CO3 | Toluene | 80 | - | >95 | |
| 4-Bromoacetophenone | Methanol | Na2CO3 | Toluene | 80 | - | 93 |
Note: Reaction conditions and yields are based on representative literature values and may require optimization for specific substrates and catalyst systems.
Visualizations
Catalytic Cycle of Alkoxycarbonylation
Caption: Proposed catalytic cycle for the alkoxycarbonylation of aryl bromides.
Experimental Workflow
Caption: General workflow for aryl ester synthesis and catalyst recycling.
Troubleshooting and Optimization
-
Low Yields:
-
Catalyst Activity: Ensure the catalyst is properly prepared and stored. If reusing, consider potential deactivation and the need for regeneration.
-
Reaction Conditions: Optimize temperature, pressure, and reaction time. A higher temperature or CO pressure may improve yields for less reactive aryl bromides.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction. Screen different bases (e.g., organic vs. inorganic) and solvents to find the optimal combination for your substrate.
-
-
Incomplete Conversion:
-
Reaction Time: Extend the reaction time.
-
Catalyst Loading: Increase the catalyst loading.
-
-
Side Product Formation:
-
Hydrolysis: Ensure anhydrous conditions to prevent the formation of carboxylic acids.
-
Dehalogenation: The formation of arenes from the reduction of aryl bromides can occur. Lowering the reaction temperature may mitigate this side reaction.
-
Conclusion
The use of polymer-supported palladium catalysts for the carbonylation of aryl bromides offers a robust and sustainable method for the synthesis of aryl esters. The ease of catalyst separation and reusability makes this an attractive approach for both academic research and industrial applications. The protocols and data presented here provide a solid foundation for researchers to implement and adapt this methodology for their specific synthetic needs.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-Formylbenzoate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Ethyl 4-formylbenzoate (B8722198) using recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of Ethyl 4-formylbenzoate?
A1: Based on solubility data, ethanol (B145695) is a highly effective single solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and has limited solubility at lower temperatures, which is the key principle for successful recrystallization. A mixed solvent system, such as ethyl acetate (B1210297) and hexane, can also be employed.[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used to prepare this compound. Typical impurities may include unreacted starting materials like 4-formylbenzoic acid, and byproducts from side reactions such as 4-carboxybenzaldehyde, which can arise from the hydrolysis of the ester group.
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A depressed and broad melting point range is a strong indicator of the presence of impurities. Pure this compound has a sharp melting point. To identify the specific impurities, analytical techniques such as HPLC or NMR spectroscopy are recommended.
Q4: I am experiencing a very low yield after recrystallization. What are the possible reasons?
A4: Low recovery of the purified product can be due to several factors:
-
Using an excessive amount of solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling.[2][3]
-
Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost.
-
Incomplete crystallization: Insufficient cooling time or temperature will prevent the maximum amount of product from crystallizing out of the solution.
-
Washing with warm solvent: Using a solvent that is not ice-cold to wash the collected crystals can redissolve some of the product.[2]
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool more slowly.[3][4] Using a mixed solvent system might also help prevent this issue.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization of crude this compound. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 135-139 °C (broad) | 138-140 °C (sharp)[5][6] |
| Typical Yield | - | 75-90% |
Experimental Protocols
This section provides a detailed methodology for the recrystallization of crude this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently boil the solution for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is hot to prevent premature crystallization of the product. Use a pre-heated funnel and filter flask for this step.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2][7]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the Buchner funnel for an extended period. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 6287-86-1 [chemicalbook.com]
- 6. This compound CAS#: 6287-86-1 [m.chemicalbook.com]
- 7. Home Page [chem.ualberta.ca]
Common impurities in Ethyl 4-formylbenzoate and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in Ethyl 4-formylbenzoate (B8722198) and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Ethyl 4-formylbenzoate?
The common impurities in this compound are typically related to the synthetic route employed. The most frequently encountered impurities include:
-
Unreacted Starting Materials:
-
4-Formylbenzoic acid: A common impurity if the synthesis involves the esterification of this acid.[1][2][3][4]
-
Ethyl 4-(hydroxymethyl)benzoate: Can be present if the synthesis involves the oxidation of the hydroxymethyl group.[5]
-
4-Bromobenzoic acid and its derivatives: May be found if the synthesis starts from this bromo-compound.[6]
-
-
Reaction Byproducts:
-
Degradation Products:
-
The aldehyde group in this compound can be sensitive to acidic conditions, such as those on a standard silica (B1680970) gel column, leading to the formation of degradation products.[1]
-
Q2: How can I remove unreacted 4-formylbenzoic acid from my this compound sample?
Unreacted 4-formylbenzoic acid is significantly more polar than the desired ethyl ester.[1] It can be effectively removed using the following methods:
-
Aqueous Wash: Washing the crude product dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.
-
Column Chromatography: The significant polarity difference allows for easy separation on a silica gel column. The less polar this compound will elute before the highly polar 4-formylbenzoic acid.[1]
Q3: My this compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?
The aldehyde functionality of this compound can be susceptible to the acidic nature of standard silica gel, leading to degradation.[1] To circumvent this issue, consider the following modifications to your purification protocol:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in your mobile phase and adding 1% triethylamine (B128534) (v/v).[1]
-
Use an Alternative Stationary Phase: Neutral alumina (B75360) can be a suitable substitute for silica gel for acid-sensitive compounds.[1]
-
Minimize Contact Time: Employ flash chromatography with positive pressure to accelerate the separation, thereby reducing the time the compound is in contact with the stationary phase.[1]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks or co-elution of the product and impurities.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Polarity | Optimize the mobile phase. A good starting point is a 4:1 mixture of hexanes:ethyl acetate (B1210297). Adjust the ratio based on TLC analysis to achieve better separation.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude mixture, depending on the difficulty of the separation.[8] |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. |
| Sample Loading Technique | For optimal separation, dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane (B109758) and load it onto the column. For less soluble samples, consider "dry loading" by adsorbing the crude material onto a small amount of silica gel.[1] |
Issue 2: Oiling Out During Recrystallization
Symptoms:
-
The compound separates as an oil instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Do not disturb the flask during the cooling process to encourage the formation of larger, purer crystals.[9] |
| Inappropriate Solvent System | The chosen solvent may be too good of a solvent for the compound even at low temperatures. Try a different solvent or a solvent mixture. For this compound, isopropyl ether or a mixture of ethyl acetate and petroleum ether have been used successfully.[5][6] |
| Presence of Impurities | If the crude product is highly impure, it may inhibit crystallization. Consider a preliminary purification step like an aqueous wash or a quick filtration through a small plug of silica gel. |
Quantitative Data Summary
The following table provides an illustrative example of the expected purity improvement for a similar compound, Ethyl 4-(4-oxocyclohexyl)benzoate, after recrystallization. Similar improvements can be anticipated for this compound with an optimized protocol.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Purity (by HPLC, %) | 95.2% | 99.8% |
Data adapted from a representative recrystallization protocol for a similar benzoate (B1203000) ester.[9]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
- Prepare a 4:1 (v/v) mixture of hexanes and ethyl acetate.[1]
- Thoroughly mix the solvents and degas if necessary.
2. Column Packing:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the mobile phase.[1]
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, then add a thin layer of sand on top to protect the silica bed.[1]
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.[1]
- Alternatively, for larger quantities or less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column without disturbing the top layer of sand.
- Apply gentle positive pressure to begin the elution.[1]
- Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL).[1]
5. Monitoring and Product Isolation:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase. Visualize the spots under a UV lamp (254 nm).[1]
- Combine the fractions containing the pure product.
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
1. Solvent Selection:
- Choose a suitable solvent or solvent pair. Isopropyl ether or a mixture of ethyl acetate/petroleum ether are good starting points.[5][6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.
- Continue adding small portions of the solvent until the solid completely dissolves at the boiling point of the solvent.[10]
3. Crystallization:
- Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[9]
- Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.[9]
4. Isolation and Drying of Crystals:
- Set up a Buchner funnel with a piece of filter paper.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]
- Allow the crystals to dry on the funnel under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]
- 7. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Optimizing reaction conditions for the synthesis of Ethyl 4-formylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-formylbenzoate (B8722198). Designed for researchers, scientists, and drug development professionals, this resource aims to address common challenges encountered during experimentation, helping to optimize reaction conditions and improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Ethyl 4-formylbenzoate?
A1: The primary methods for synthesizing this compound include:
-
Fischer Esterification of 4-Formylbenzoic Acid: This is a direct esterification of 4-formylbenzoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid.[1]
-
Oxidation of Ethyl 4-methylbenzoate: This route involves the selective oxidation of the methyl group of ethyl 4-methylbenzoate to an aldehyde.
-
Oxidation of Ethyl 4-(hydroxymethyl)benzoate: A mild oxidation of the corresponding alcohol using reagents like manganese dioxide.[2]
Q2: I am seeing a low yield in my esterification reaction. What are the potential causes and solutions?
A2: Low yields in Fischer esterification can be attributed to several factors:
-
Incomplete Reaction: The reaction is an equilibrium. To drive it towards the product, consider increasing the amount of ethanol (using it as the solvent), or removing water as it forms, perhaps with a Dean-Stark apparatus.
-
Catalyst Issues: Ensure the acid catalyst is active and used in a sufficient amount.
-
Sub-optimal Temperature: The reaction may require heating to reflux to proceed at an adequate rate.
-
Work-up Losses: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation and minimize transfers.
Q3: My final product is impure. What are the likely contaminants and how can I remove them?
A3: Common impurities depend on the synthetic route:
-
Unreacted Starting Material: If starting from 4-formylbenzoic acid, residual acid is a common impurity. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during work-up.[3]
-
Over-oxidation Product: When synthesizing from ethyl 4-methylbenzoate, over-oxidation can lead to the formation of monoethyl terephthalate. This acidic byproduct can also be removed with a basic wash.
-
Acetal (B89532) Byproduct: The aldehyde functional group can react with ethanol in the presence of an acid catalyst to form an acetal.[3] This can be minimized by controlling the amount of acid and reaction time. Hydrolysis of the acetal back to the aldehyde may be possible under acidic aqueous conditions.
-
Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove any remaining solvents from purification, as they can lower the melting point.[3]
Q4: How can I best purify the final this compound product?
A4: The two primary methods for purification are:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures. Isopropyl ether has been noted as a suitable solvent.[2] To maximize recovery, use a minimal amount of hot solvent and cool the solution slowly.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a good option. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[3]
Q5: What are the key safety precautions I should take during the synthesis?
A5: It is crucial to adhere to standard laboratory safety procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids, such as sulfuric acid, with extreme care.
-
Be mindful of the flammability of organic solvents like ethanol and hexane.
-
If using oxidizing agents, be aware of their potential for energetic and exothermic reactions.
Data Presentation: Comparison of Synthesis Parameters
For illustrative purposes, the following table summarizes reaction conditions for analogous methyl and ethyl ester syntheses. Researchers should use this as a starting point for optimization.
| Synthesis Route | Starting Material | Reagents & Catalyst | Reaction Time | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| Esterification | 4-Formylbenzoic acid, Methanol | p-Toluenesulfonic acid | 5 hours | 118-120 | 0.5-0.75 MPa | ~98 (crude) | 98.5 (starting material) | [4] |
| Oxidation | Ethyl 4-(hydroxymethyl)benzoate | Manganese dioxide, n-hexane/carbon tetrachloride | 30 minutes | Room Temperature | Atmospheric | ~70-75 (calculated) | Not specified | [2] |
| Esterification | 4-Formylbenzoic acid, Iodoethane | Potassium carbonate, DMF | TLC monitored | Room Temperature | Atmospheric | Not specified | Not specified | [5] |
Experimental Protocols
Method 1: Oxidation of Ethyl 4-(hydroxymethyl)benzoate[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2.5 g (13.9 mmol) of ethyl 4-(hydroxymethyl)benzoate in a mixture of 50 ml of n-hexane and 30 ml of carbon tetrachloride.
-
Addition of Oxidant: With stirring at room temperature, add 24.1 g of manganese dioxide to the solution.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Isolation: Concentrate the filtrate under vacuum to yield the crude product as a yellow oil.
-
Purification: Crystallize the crude product from isopropyl ether to obtain a white solid of this compound.
Method 2: Fischer Esterification of 4-Formylbenzoic Acid (Adapted from Methyl Ester Synthesis)[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-formylbenzoic acid, an excess of anhydrous ethanol (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. Then, wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
References
Side reactions to consider when using Ethyl 4-formylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-formylbenzoate (B8722198). The following information addresses common side reactions and provides guidance on their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using Ethyl 4-formylbenzoate?
A1: The primary side reactions involving this compound are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 4-ethoxycarbonylbenzoic acid.
-
Cannizzaro Reaction: Under strongly basic conditions, this non-enolizable aldehyde can undergo disproportionation to yield ethyl 4-(hydroxymethyl)benzoate and 4-formylbenzoic acid (which will be deprotonated to the carboxylate under the reaction conditions).
-
Ester Hydrolysis: The ethyl ester is sensitive to both acidic and basic conditions, which can lead to its hydrolysis to 4-formylbenzoic acid.
Q2: How can I minimize the oxidation of the aldehyde group?
A2: To minimize oxidation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially during reactions and purification. Using deoxygenated solvents and reagents can also significantly reduce the formation of the carboxylic acid byproduct. If oxidation is still a significant issue, consider protecting the aldehyde group as an acetal (B89532).
Q3: Under what conditions does the Cannizzaro reaction become a significant problem?
A3: The Cannizzaro reaction is most problematic when this compound is subjected to strong bases (e.g., concentrated sodium or potassium hydroxide).[1][2][3][4] The reaction rate is typically second order in the aldehyde and first order in the base, meaning higher concentrations of both will accelerate this side reaction.[1] To avoid this, use milder bases or non-aqueous basic conditions where possible. If strongly basic aqueous conditions are unavoidable, protecting the aldehyde is the most effective strategy.
Q4: Is the ethyl ester group stable during my reaction?
A4: The stability of the ethyl ester is pH-dependent. It is susceptible to hydrolysis under both acidic and strong basic conditions. The rate of hydrolysis is influenced by temperature and the concentration of the acid or base.[5][6][7][8] For reactions requiring harsh pH conditions, monitoring for the formation of 4-formylbenzoic acid is recommended.
Q5: When should I consider protecting the aldehyde group?
A5: Protection of the aldehyde group is advisable under the following circumstances:
-
When the reaction conditions involve strong bases, to prevent the Cannizzaro reaction.
-
In the presence of strong oxidizing or reducing agents that would otherwise react with the aldehyde.
-
For multi-step syntheses where the aldehyde functionality needs to be preserved for a later transformation. Acetal formation, for instance, with ethylene (B1197577) glycol, is a common and effective protection strategy.[9][10]
Troubleshooting Guides
Problem 1: Formation of a Carboxylic Acid Byproduct (Oxidation)
-
Symptom: Presence of a more polar spot on TLC, or identification of 4-ethoxycarbonylbenzoic acid by analytical methods (e.g., NMR, LC-MS).
-
Cause: Exposure to atmospheric oxygen, or oxidizing agents present in the reaction mixture.
-
Solutions:
-
Inert Atmosphere: Ensure all reactions and manipulations are carried out under an inert atmosphere (N₂ or Ar).
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Purification of Reagents: Ensure all starting materials and reagents are free from peroxide impurities.
-
Aldehyde Protection: If the desired reaction tolerates it, protect the aldehyde as an acetal prior to subsequent steps.
-
Problem 2: Disproportionation of the Aldehyde (Cannizzaro Reaction)
-
Symptom: Formation of ethyl 4-(hydroxymethyl)benzoate and 4-formylbenzoic acid (as its carboxylate salt) in significant quantities.
-
Cause: Use of strong aqueous bases (e.g., NaOH, KOH).
-
Solutions:
-
Use of Milder Bases: If possible, substitute strong hydroxides with weaker or non-nucleophilic bases (e.g., carbonates, organic bases like triethylamine (B128534) or DBU).
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can prevent the Cannizzaro reaction.
-
Aldehyde Protection: Protect the aldehyde as an acetal before exposing the molecule to strongly basic conditions.
-
Problem 3: Cleavage of the Ester Group (Ester Hydrolysis)
-
Symptom: Presence of 4-formylbenzoic acid in the product mixture.
-
Cause: Reaction conditions are too acidic or basic, leading to the hydrolysis of the ethyl ester.
-
Solutions:
-
Control of pH: Maintain the reaction pH as close to neutral as possible.
-
Limit Water Content: In base-catalyzed reactions, minimizing the amount of water can slow the rate of hydrolysis.
-
Temperature Control: Perform the reaction at the lowest effective temperature, as hydrolysis rates increase with temperature.[6][8]
-
Work-up Procedure: During aqueous work-up, neutralize the reaction mixture promptly to minimize contact time with acidic or basic solutions.
-
Data Presentation
Table 1: Summary of Potential Side Reactions and Byproducts
| Side Reaction | Triggering Conditions | Major Byproduct(s) | Mitigation Strategy |
| Oxidation | Air exposure, oxidizing agents | 4-Ethoxycarbonylbenzoic acid | Inert atmosphere, deoxygenated solvents, aldehyde protection |
| Cannizzaro Reaction | Strong aqueous base | Ethyl 4-(hydroxymethyl)benzoate, 4-Formylbenzoic acid | Milder base, anhydrous conditions, aldehyde protection |
| Ester Hydrolysis | Strong acid or base | 4-Formylbenzoic acid | pH control, low temperature, prompt work-up |
Experimental Protocols
Protocol for Acetal Protection of this compound
This protocol describes the formation of the ethylene glycol acetal of this compound.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and p-TSA.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected product.
Visualizations
Caption: Key side reactions of this compound.
Caption: Troubleshooting workflow for side reactions.
Caption: Workflow for acetal protection of the aldehyde.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. snscourseware.org [snscourseware.org]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the preparation of Ethyl 4-formylbenzoate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the preparation of Ethyl 4-formylbenzoate (B8722198), particularly focusing on addressing issues that lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Ethyl 4-formylbenzoate? A1: The most prevalent laboratory methods are the oxidation of the corresponding primary alcohol, Ethyl 4-(hydroxymethyl)benzoate, and the Fischer esterification of 4-formylbenzoic acid with ethanol.[1][2] The oxidation route is often preferred due to the commercial availability of the starting alcohol.
Q2: What kind of yields can I realistically expect? A2: Yields are highly dependent on the chosen synthetic method, the scale of the reaction, and the purification technique. With optimized oxidation protocols, yields can range from moderate to high (70-95%).[3] Fischer esterification can also provide high crude yields, but purification is critical to remove unreacted acid.[2]
Q3: The aldehyde functional group is sensitive. What are the primary stability and storage concerns? A3: The aldehyde group in this compound is susceptible to air oxidation, which can convert it into the corresponding carboxylic acid (4-ethoxycarbonylbenzoic acid).[4] This process can be accelerated by light. To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dark place.[4]
Q4: What are the main safety hazards I should be aware of during synthesis? A4: Hazards depend on the specific reagents used. Oxidation reactions often involve toxic heavy metals (like Chromium(VI) in PCC), pyrophoric materials, or reagents that produce noxious gases.[5][6] For instance, Swern oxidation generates dimethyl sulfide (B99878), which has a notoriously unpleasant odor, and toxic carbon monoxide.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide for Low Yields
This guide addresses specific problems encountered during the synthesis of this compound via the oxidation of Ethyl 4-(hydroxymethyl)benzoate.
Problem 1: Low to no product formation is observed by TLC/LC-MS analysis.
-
Potential Cause 1: Inactive Oxidizing Agent. Many oxidizing agents, such as Dess-Martin periodinane (DMP) or Jones reagent, can degrade upon improper storage.[6]
-
Suggested Solution: Use a freshly opened bottle of the reagent or prepare the reagent fresh if applicable (e.g., Jones reagent). For moisture-sensitive reagents like DMP, ensure they have been stored under anhydrous conditions.[6]
-
-
Potential Cause 2: Incorrect Reaction Temperature. Certain oxidation reactions have strict temperature requirements. For example, the Swern oxidation requires maintaining a very low temperature (typically -78 °C) for the initial activation steps.[6] Failure to do so will prevent the formation of the active oxidizing species.[7]
-
Suggested Solution: Use an appropriate cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely with a thermometer. Ensure reagents are added slowly to control any exotherms.
-
-
Potential Cause 3: Impure Starting Material. Impurities in the starting alcohol, Ethyl 4-(hydroxymethyl)benzoate, can interfere with the reaction.
-
Suggested Solution: Verify the purity of the starting material using NMR, GC-MS, or by checking its melting point. If necessary, purify the starting alcohol by recrystallization or column chromatography before proceeding with the oxidation.[6]
-
Problem 2: The reaction stalls, showing both starting material and product.
-
Potential Cause 1: Insufficient Oxidant. The stoichiometry of the reaction is critical. Using too little of the oxidizing agent will lead to an incomplete reaction.
-
Suggested Solution: Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent.[6] If the reaction has stalled, consider adding another small portion of the oxidant, but be cautious of potential over-oxidation.
-
-
Potential Cause 2: Inadequate Reaction Time. The oxidation may simply be slow under the chosen conditions.
-
Suggested Solution: Continue to monitor the reaction by TLC or another suitable analytical technique. If the reaction is proceeding slowly but cleanly, consider extending the reaction time.
-
Problem 3: A significant polar byproduct is observed on the TLC plate.
-
Potential Cause: Over-oxidation. The most common side reaction is the over-oxidation of the desired aldehyde product to the corresponding carboxylic acid (4-ethoxycarbonylbenzoic acid).[4] This creates a more polar spot on a normal-phase TLC plate.
-
Suggested Solution: Choose an oxidizing agent known for its mildness and selectivity for primary alcohols to aldehydes, such as PCC or reagents used in the Swern oxidation.[8] Avoid overly harsh conditions or prolonged reaction times. Over-oxidation is more common with stronger oxidants like Jones reagent.
-
Problem 4: The final product is impure after workup, and the yield is low after purification.
-
Potential Cause 1: Inefficient Removal of Acidic Byproducts. If over-oxidation occurred, the resulting carboxylic acid can be difficult to separate from the desired aldehyde, which has similar polarity.
-
Suggested Solution: During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[9] The base will deprotonate the acidic byproduct, forming a water-soluble salt that partitions into the aqueous layer. Vent the separatory funnel frequently, as CO₂ gas may be evolved.
-
-
Potential Cause 2: Product Loss During Purification. The product can be lost during recrystallization or column chromatography.
-
Suggested Solution: For recrystallization, ensure you use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.[9] For column chromatography, carefully select a solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) that provides good separation between the product and any impurities.
-
Data Presentation
Table 1: Comparison of Common Oxidation Methods for this compound Synthesis
| Oxidizing Agent/Method | Starting Material | Typical Yield | Reaction Temperature | Key Considerations & Common Side Products |
| Pyridinium Chlorochromate (PCC) | Ethyl 4-(hydroxymethyl)benzoate | Good to Excellent | Room Temperature | Toxic Chromium(VI) reagent; can be acidic, potentially affecting sensitive functional groups; workup can be complicated by chromium salts.[5][10] |
| Swern Oxidation | Ethyl 4-(hydroxymethyl)benzoate | Excellent | -78 °C to Room Temp | Mild conditions, high yields; requires cryogenic temperatures; produces foul-smelling dimethyl sulfide and toxic CO.[7][11] |
| Manganese Dioxide (MnO₂) | Ethyl 4-(hydroxymethyl)benzoate | Good | Room Temperature | Mild and selective for benzylic alcohols; requires a large excess of the reagent; reaction can be slow.[12] |
Experimental Protocols
Detailed Protocol: Swern Oxidation of Ethyl 4-(hydroxymethyl)benzoate
This protocol describes a reliable method for the oxidation of Ethyl 4-(hydroxymethyl)benzoate to this compound under mild conditions.[6]
Materials:
-
Ethyl 4-(hydroxymethyl)benzoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice and acetone (B3395972) for cooling bath
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (nitrogen or argon).
-
Activator Formation: Charge the flask with anhydrous DCM and add oxalyl chloride (1.2 equivalents) via a syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: In a separate dry flask, dissolve DMSO (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Dissolve Ethyl 4-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at this temperature.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature while stirring for 30 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
References
- 1. Buy Ethyl 4-(hydroxymethyl)benzoate (EVT-8787659) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran-3-yl Benzoate [mdpi.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Bayesian Reaction Optimization for Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bayesian reaction optimization in their chemical synthesis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the setup and execution of a Bayesian optimization campaign.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DATA-01 | My initial model performance is poor, and the optimization is not exploring the space effectively. | Insufficient or Biased Initial Data: The model may not have enough data points to learn the underlying structure of the reaction landscape. The initial data might be clustered in one region, leading to a biased model. | Improve Initial Dataset: Generate a more diverse initial set of experiments using space-filling designs like Latin Hypercube Sampling (LHS) or Sobol sequences. Ensure your initial data covers a wide range of possible conditions for all variables. |
| Inappropriate Featurization: The way chemical structures are converted into numerical inputs (featurization) may not be capturing the properties relevant to the reaction outcome. | Refine Featurization: For categorical variables like ligands or solvents, consider using more informative descriptors such as DFT-calculated properties instead of one-hot encoding. For continuous variables, ensure they are properly scaled (e.g., normalization or standardization). | ||
| MODEL-01 | The optimization seems to be stuck in a local optimum and is not exploring new regions. | Over-Exploitation by the Acquisition Function: The acquisition function may be too focused on exploiting known good regions, neglecting areas of high uncertainty where a global optimum might exist. | Adjust Acquisition Function: Switch to a more explorative acquisition function or tune the trade-off parameter (e.g., increase κ in Upper Confidence Bound). Consider using acquisition functions like Probability of Improvement or Expected Improvement, which can be less prone to getting stuck in local optima.[1][2][3] |
| Incorrect Prior Width or Over-smoothing: The surrogate model's assumptions about the reaction landscape may be too restrictive, leading it to "smooth over" promising regions. | Tune Surrogate Model Hyperparameters: Re-evaluate the kernel function of your Gaussian Process. A different kernel (e.g., Matérn instead of RBF) might better represent the true function. Adjust the length scale and variance of the kernel to better match the expected behavior of the reaction. | ||
| CONV-01 | The optimization is suggesting the same or very similar experiments repeatedly. | Acquisition Function Maximization Issues: The optimization of the acquisition function itself may be failing to find new, promising candidates. | Increase Acquisition Function Samples: If your software allows, increase the number of random samples used to find the maximum of the acquisition function. This can help to discover new areas of the search space. |
| Convergence: The algorithm may have converged to what it believes is the global optimum. | Verify Convergence: Check the convergence diagnostics of your model. If the expected improvement is close to zero, the model has likely converged. You can then decide whether to stop the optimization or introduce more exploration to verify the result. | ||
| ERROR-01 | I'm encountering specific error messages in my software (e.g., ValueError, KernelOptimizationError). | Data Formatting Issues: The input data may not be in the format expected by the software (e.g., incorrect data types, missing values). | Check Data Input: Carefully review the documentation for the expected data format. Ensure that your CSV or data frame is correctly structured, with no missing values or incorrect data types. |
| Numerical Instability: The optimization of the surrogate model's hyperparameters can sometimes lead to numerical errors. | Adjust Model Hyperparameters: Try different initial values for the kernel's hyperparameters. Some software packages allow for the addition of a small amount of "jitter" or noise to the diagonal of the covariance matrix to improve numerical stability. |
Frequently Asked Questions (FAQs)
Data and Setup
Q1: How should I format my data for a Bayesian optimization platform like EDBO?
A1: Most platforms expect data in a tabular format, such as a CSV file. Each row should represent a unique experiment, and each column should correspond to a reaction parameter (e.g., temperature, solvent, ligand) or an outcome (e.g., yield). For categorical variables, you can use SMILES strings or unique names. The software will then handle the featurization.[4]
Q2: How many initial experiments do I need to run before starting the Bayesian optimization loop?
A2: While there is no magic number, a common starting point is between 5 and 10 experiments.[5] More importantly, these initial experiments should be as diverse as possible to provide the model with a good initial overview of the reaction space. Using a design of experiments (DoE) method like Latin Hypercube Sampling is highly recommended for selecting these initial points.
Q3: What are the best practices for defining the chemical space for my reaction?
A3: The definition of your chemical space is critical. For continuous variables like temperature and concentration, define a realistic range based on chemical knowledge. For categorical variables like solvents and ligands, select a diverse set that covers a range of chemical properties. It's a balance between exploring a wide space and keeping the problem computationally tractable.
Model and Algorithm
Q4: What is the difference between a surrogate model and an acquisition function?
A4: The surrogate model is a statistical model (often a Gaussian Process) that creates an approximation of the complex relationship between your reaction inputs and the output (e.g., yield). It provides not only a prediction for the outcome of an untried experiment but also an estimate of the uncertainty of that prediction. The acquisition function is a mathematical strategy that uses the predictions and uncertainties from the surrogate model to decide which experiment to run next. It balances exploring uncertain regions of the search space with exploiting regions that are already known to give good results.[1][2][6][7]
Q5: How do I choose the right surrogate model?
A5: Gaussian Processes (GPs) are the most common and often the best choice for Bayesian optimization in chemistry due to their ability to handle uncertainty well.[4][8] However, for very high-dimensional spaces or when you have a very large number of initial data points, other models like Random Forests or Bayesian Neural Networks might be more computationally efficient.[9][10]
Q6: What are the differences between common acquisition functions like Expected Improvement (EI), Upper Confidence Bound (UCB), and Probability of Improvement (PI)?
A6:
-
Expected Improvement (EI): This is a very popular and often well-performing acquisition function. It focuses on the amount of improvement expected from a new experiment compared to the best result so far.[1][2][7]
-
Upper Confidence Bound (UCB): UCB explicitly balances exploration and exploitation with a tunable parameter. Higher values of this parameter encourage more exploration of uncertain regions.[1][2]
-
Probability of Improvement (PI): PI focuses on the likelihood of a new experiment being better than the current best. It can sometimes be more exploitative than EI.[1][2][7]
The choice of acquisition function can impact the efficiency of the optimization, and the best one can be problem-dependent.
Interpretation and Workflow
Q7: The optimizer is suggesting an experiment that seems chemically unreasonable. Should I run it?
A7: This is a common scenario and highlights the importance of keeping a "human in the loop." Bayesian optimization is a statistical tool and lacks chemical intuition. If an experiment is deemed unsafe or nonsensical based on your expertise, you should not run it. You can then provide feedback to the model (if the software allows) or simply request the next best suggestion.
Q8: How do I know when to stop the optimization?
A8: You can stop the optimization when you have reached your experimental budget, when the reaction yield has plateaued over several iterations, or when the acquisition function value for the suggested experiments is very low, indicating that the model does not expect significant improvement.[11]
Experimental Protocols
Example Protocol: Bayesian Optimization of a Mitsunobu Reaction
This protocol is a generalized example for optimizing a Mitsunobu reaction in a 96-well plate format, guided by a Bayesian optimization algorithm.
1. Define the Chemical Space:
-
Alcohol: (e.g., a specific primary or secondary alcohol)
-
Nucleophile: (e.g., a set of phenols with varying electronic properties)
-
Phosphine: (e.g., a selection of triarylphosphines with different steric and electronic properties)
-
Azodicarboxylate: (e.g., DEAD, DIAD)
-
Solvent: (e.g., THF, Toluene, DCM)
-
Concentration: (e.g., 0.1 M to 1.0 M)
-
Temperature: (e.g., 0 °C to 60 °C)
2. Initial Data Generation (First Batch):
-
Use a Latin Hypercube Sampling (LHS) design to select 8-12 diverse initial reaction conditions from the defined chemical space.
-
Prepare stock solutions of the alcohol, nucleophiles, phosphines, and azodicarboxylates.
-
In a 96-well plate, dispense the appropriate reagents according to the LHS design using automated liquid handlers or manual pipetting.
-
Run the reactions at the specified temperatures for a set amount of time (e.g., 24 hours).
-
Quench the reactions and analyze the yield of each well using a high-throughput method like LC-MS.
3. Bayesian Optimization Loop (Subsequent Batches):
-
Input the experimental results (conditions and yields) from the initial batch into the Bayesian optimization software (e.g., EDBO).
-
The software will train a surrogate model and use an acquisition function to suggest the next batch of experiments (e.g., 8 new conditions).
-
Perform the suggested experiments using the same procedure as in step 2.
-
Input the new results into the software.
-
Repeat this loop until a desired yield is achieved or the experimental budget is exhausted.
Quantitative Data Summary
Comparison of Surrogate Models
The choice of surrogate model can impact the efficiency of the optimization. Gaussian Processes are widely used, but other models can be considered.
| Surrogate Model | Pros | Cons | Typical Use Case |
| Gaussian Process (GP) | Excellent at quantifying uncertainty, flexible, well-suited for continuous variables. | Can be computationally expensive for large datasets (cubic scaling with the number of data points).[9] | The default and most common choice for chemical reaction optimization.[4][8] |
| Random Forest (RF) | Handles categorical and high-dimensional data well, computationally less expensive than GPs for large datasets. | Uncertainty estimates can be less reliable than GPs. | Large datasets with many categorical variables. |
| Bayesian Neural Network (BNN) | Can capture complex, non-linear relationships, can learn feature representations. | Requires more data to train effectively, can be more complex to implement and interpret. | Problems with very complex response surfaces where GPs may not be flexible enough.[10] |
Performance of Acquisition Functions
The selection of an acquisition function influences the balance between exploration and exploitation.
| Acquisition Function | Description | Strength | Weakness |
| Expected Improvement (EI) | Calculates the expected increase in the objective function. | Often provides a good balance between exploration and exploitation.[1][2] | Can sometimes be too exploitative in later stages of optimization. |
| Upper Confidence Bound (UCB) | Uses the upper confidence bound of the surrogate model's prediction to guide the search. | The exploration-exploitation trade-off is explicitly tunable.[1][2] | The performance can be sensitive to the choice of the tuning parameter. |
| Probability of Improvement (PI) | Calculates the probability that a new point will be better than the current best. | Simple to implement and understand. | Can be overly exploitative and get stuck in local optima.[1][2] |
Visualizations
Bayesian Optimization Workflow
Caption: A flowchart of the iterative Bayesian optimization process.
Troubleshooting Logic: Stuck in Local Optimum
Caption: A decision tree for troubleshooting a stalled optimization.
Signaling Pathway: Acquisition Function Logic
Caption: The interplay between exploitation and exploration in acquisition functions.
References
- 1. fiveable.me [fiveable.me]
- 2. Acquisition functions in Bayesian Optimization | Let’s talk about science! [ekamperi.github.io]
- 3. cse.wustl.edu [cse.wustl.edu]
- 4. chimia.ch [chimia.ch]
- 5. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. dis.ijs.si [dis.ijs.si]
- 9. arxiv.org [arxiv.org]
- 10. A Study of Bayesian Neural Network Surrogates for Bayesian Optimization [arxiv.org]
- 11. Bayesian Optimization search gets stuck in the same configuration · Issue #608 · keras-team/keras-tuner · GitHub [github.com]
Improving the work-up procedure for Ethyl 4-formylbenzoate synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for the synthesis of Ethyl 4-formylbenzoate (B8722198). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the work-up and purification of Ethyl 4-formylbenzoate.
Question 1: My crude product is an oil, but the literature reports a solid. How can I induce crystallization?
Answer:
-
Purity: The presence of impurities, such as unreacted starting materials or solvent residues, can lower the melting point and prevent crystallization. Consider further purification steps like column chromatography or an acid-base extraction to remove impurities.
-
Solvent for Crystallization: The choice of solvent is critical. Isopropyl ether has been reported to be effective for the crystallization of this compound.[1] You can also try a solvent system where the product has high solubility in one solvent at elevated temperatures and low solubility in another at room temperature, such as ethyl acetate (B1210297)/hexanes.
-
Seeding: If you have a small amount of pure, solid this compound, you can add a "seed" crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can sometimes provide a surface for crystals to nucleate.
-
Patience: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Question 2: After purification, my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low yields during the work-up and purification:
-
Incomplete Reaction: Before work-up, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). If the reaction is incomplete, you may be losing product during purification.
-
Loss during Extraction: Ensure proper phase separation during aqueous washes. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. Also, back-washing the combined aqueous layers with a small amount of the organic solvent can help recover any dissolved product.
-
Loss during Recrystallization: Using an excessive amount of hot solvent to dissolve the crude product will result in a lower recovery upon cooling.[2] Aim to use the minimum amount of hot solvent necessary to fully dissolve the solid. Avoid washing the collected crystals with an excessive volume of cold solvent.
-
Degradation on Silica (B1680970) Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[1] To mitigate this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in the mobile phase and add 1% triethylamine (B128534) (v/v) to neutralize acidic sites.
-
Use an alternative stationary phase: Neutral alumina (B75360) can be a good alternative for acid-sensitive compounds.
-
Minimize contact time: Employ flash chromatography with positive pressure to expedite the separation.
-
Question 3: My final product shows the presence of a carboxylic acid impurity (e.g., 4-formylbenzoic acid) by NMR/IR analysis. How can I remove it?
Answer:
The presence of 4-formylbenzoic acid is a common issue arising from incomplete esterification or hydrolysis of the ester during work-up. An acid-base extraction is an effective method for its removal:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate.[2][3] The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solvent to obtain the purified product.
Question 4: I am observing an additional spot on my TLC plate that is less polar than my product. What could this be and how do I remove it?
Answer:
A less polar impurity could be a byproduct from the reaction. If the synthesis involves the oxidation of an alcohol, it could be unreacted starting material. Column chromatography is the most effective method for separating compounds with different polarities. A common mobile phase for the purification of benzoate (B1203000) esters is a mixture of hexanes and ethyl acetate.[1] You can optimize the solvent ratio by first performing TLC analysis to achieve good separation between your product and the impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common methods include the esterification of 4-formylbenzoic acid with ethanol (B145695) and the oxidation of ethyl 4-(hydroxymethyl)benzoate.[1]
Q2: What are the typical impurities found in crude this compound?
A2: Depending on the synthetic route, common impurities include unreacted starting materials (e.g., 4-formylbenzoic acid, ethyl 4-(hydroxymethyl)benzoate), over-oxidized products (e.g., terephthalic acid monoethyl ester), and byproducts from side reactions.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis of reaction progress and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[2]
Data Presentation
Table 1: Purity Improvement of a Benzoate Ester via Recrystallization
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Purity (by HPLC, %) | 95.2% | 99.8% |
Note: This data is for a representative benzoate ester and illustrates the potential for significant purity enhancement through recrystallization.
Experimental Protocols
Protocol 1: General Work-up Procedure for this compound Synthesis (from Oxidation of Ethyl 4-(hydroxymethyl)benzoate)
-
Filtration: After the reaction is complete, filter the reaction mixture through a pad of celite to remove the solid manganese dioxide. Wash the filter cake with the reaction solvent (e.g., a mixture of n-hexane and carbon tetrachloride) to ensure complete recovery of the product.[1]
-
Solvent Removal: Combine the filtrate and washings and remove the solvents under reduced pressure using a rotary evaporator. This will yield the crude product, which may be a yellow oil.[1]
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Crystallization: Dissolve the crude oil in a minimal amount of hot isopropyl ether. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Isolation: Collect the white solid by vacuum filtration, wash the crystals with a small amount of cold isopropyl ether, and dry them under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
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Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[1]
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a suitable mobile phase. A starting ratio of 4:1 (hexanes:ethyl acetate) is recommended and can be optimized based on TLC analysis.[1]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[1]
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis work-up.
References
Technical Support Center: Scaling Up Ethyl 4-formylbenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-formylbenzoate (B8722198). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Ethyl 4-formylbenzoate suitable for scaling up?
A1: The two main industrial and laboratory-scale methods for producing this compound are:
-
Fischer Esterification of 4-Formylbenzoic Acid: This is a direct esterification of 4-formylbenzoic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. It is a cost-effective and well-established method.[1]
-
Oxidation of Ethyl 4-methylbenzoate (Ethyl p-toluate): This method involves the selective oxidation of the methyl group of ethyl 4-methylbenzoate to an aldehyde. This route can be effective, but care must be taken to avoid over-oxidation to the carboxylic acid.
Q2: What are the expected yields and purity levels when scaling up production?
Q3: What are the critical safety considerations during the scale-up of this compound synthesis?
A3: Both synthesis routes involve hazardous materials, and safety protocols must be strictly followed, especially at larger scales. Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling strong acids like sulfuric acid with extreme care.
-
Being aware of the flammability of ethanol and other organic solvents.
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Managing oxidizing agents carefully, as they can react violently with other substances.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors, depending on the chosen route.
For Fischer Esterification:
-
Incomplete Reaction: The esterification reaction is an equilibrium process.[2] To drive the reaction towards the product, you can:
-
Use a large excess of ethanol.[2]
-
Remove water as it forms, for example, by using a Dean-Stark apparatus.
-
Increase the reaction time or temperature (within optimal limits to avoid side reactions).
-
-
Insufficient Catalyst: Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid during the workup if the conditions are not carefully controlled. Ensure complete neutralization of the acid catalyst and avoid prolonged contact with aqueous acidic or basic conditions.
For Oxidation of Ethyl 4-methylbenzoate:
-
Incomplete Oxidation: The oxidizing agent may not be active enough, or the reaction time may be too short. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Consider using a more reactive oxidizing agent or adjusting the reaction temperature.[1]
-
Suboptimal Reaction Conditions: Ensure the temperature and pressure are maintained at the optimal levels for the specific oxidizing agent being used.
Problem 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the common impurities and how can I remove them?
A: The nature of impurities will depend on the synthetic route.
-
Unreacted 4-Formylbenzoic Acid (from Esterification): This is a common impurity if the reaction does not go to completion. Being a carboxylic acid, it can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[3] The acidic impurity will be converted to its water-soluble salt and move to the aqueous phase.
-
4-(Ethoxycarbonyl)benzoic Acid (from Over-oxidation): If the oxidation of ethyl 4-methylbenzoate is not well-controlled, the aldehyde can be further oxidized to the corresponding carboxylic acid. Similar to unreacted starting material in the esterification route, this acidic impurity can be removed with a basic wash.
-
Unreacted Ethyl 4-methylbenzoate (from Oxidation): This non-polar impurity can be separated from the more polar product by column chromatography.
-
Side-Reaction Products: At higher temperatures, side reactions can occur. Purification techniques like column chromatography or recrystallization are typically effective in removing these byproducts.
Data Presentation
Table 1: Comparison of Synthesis Routes for Mthis compound (Analogous to this compound)
| Synthesis Route | Starting Material(s) | Reagents & Catalyst | Reaction Time | Temperature | Pressure | Yield | Purity |
| Route 1: Esterification | p-Formylbenzoic acid, Methanol | p-Toluenesulfonic acid | 5 hours | 118-120°C | 0.5-0.75 MPa | ~98% (crude) | 98.5% (starting material) |
| Route 2: Williamson Ether Synthesis Derivative | 4-Carboxybenzaldehyde, Methyl salicylate | K₂CO₃, DMA | 24.5 hours | 110°C | Atmospheric | 89% | Not Specified |
| Route 3: Isolation from DMT Byproducts | Byproduct mixture from DMT production | Methanol, Heptane, Water | 4 hours (stirring) | 70°C | Atmospheric | High | 98.9% |
Data adapted from a comparative guide for Mthis compound synthesis and should be considered as a reference for this compound.[4]
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Formylbenzoic Acid with Ethanol
Materials:
-
4-Formylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-formylbenzoic acid in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[3]
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted 4-formylbenzoic acid.[3]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidation of Ethyl 4-methylbenzoate
Materials:
-
Ethyl 4-methylbenzoate
-
Oxidizing agent (e.g., potassium permanganate, manganese dioxide)
-
Appropriate solvent
-
Quenching agent (if necessary)
-
Organic solvent for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4-methylbenzoate in a suitable solvent in a reaction flask.
-
Add the oxidizing agent portion-wise while monitoring the temperature.
-
Stir the reaction mixture at the appropriate temperature for the required time. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite for KMnO₄).
-
Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Mandatory Visualization
References
Validation & Comparative
Structural Confirmation of Ethyl 4-formylbenzoate: A Comparative Analysis of 1H and 13C NMR Spectroscopy
In the structural elucidation of organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular framework. This guide offers a detailed analysis of Ethyl 4-formylbenzoate (B8722198) using ¹H and ¹³C NMR spectroscopy, presenting experimental data for structural confirmation and comparing NMR with other common analytical methods. This information is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization.
¹H and ¹³C NMR Spectral Data of Ethyl 4-formylbenzoate
The confirmation of the structure of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values provide a complete picture of the proton and carbon environments within the molecule.
Note: The following data is based on closely related compounds and established chemical shift predictions. Actual experimental values may vary slightly.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Data (in CDCl₃, 400 MHz) | Assignment | δ (ppm) |
| Aldehyde Proton (-CHO) | δ 10.1 (s, 1H) | Aldehyde Carbon (-CHO) | 191.9 |
| Aromatic Protons (ortho to -CHO) | δ 7.95 (d, J=8.0 Hz, 2H) | Aromatic Carbon (ipso to -CHO) | 138.5 |
| Aromatic Protons (ortho to -COOEt) | δ 8.20 (d, J=8.0 Hz, 2H) | Aromatic Carbons (ortho to -CHO) | 130.2 |
| Ethyl Protons (-OCH₂CH₃) | δ 4.40 (q, J=7.1 Hz, 2H) | Aromatic Carbons (ortho to -COOEt) | 129.8 |
| Ethyl Protons (-OCH₂CH₃) | δ 1.40 (t, J=7.1 Hz, 3H) | Aromatic Carbon (ipso to -COOEt) | 135.0 |
| Ester Carbonyl (-COO-) | 165.5 | ||
| Ethyl Carbon (-OCH₂) | 61.5 | ||
| Ethyl Carbon (-CH₃) | 14.3 |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural confirmation often involves multiple analytical techniques. The table below compares NMR spectroscopy with other common methods for organic compound characterization.[1][2][3]
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C, etc.). | Non-destructive, provides unambiguous structural information, solution-state analysis. | Relatively low sensitivity, requires larger sample amounts, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for structural clues. | High sensitivity, small sample size required, can be coupled with separation techniques (GC, LC). | Isomers can be difficult to distinguish, fragmentation can be complex to interpret.[1][2] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H). | Fast, simple, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure.[2] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute structure of a molecule. | Requires a suitable single crystal, not applicable to amorphous solids or liquids.[1] |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is placed in the spectrometer's probe, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8-16 for good signal-to-noise), and a relaxation delay (e.g., 1-5 seconds) to allow for full proton relaxation between pulses.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (often several hundred to thousands). A larger spectral width is used (e.g., 0 to 220 ppm).
-
-
Data Processing:
-
The acquired time-domain signal (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
The signals are integrated to determine the relative number of protons.
-
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of an organic compound like this compound, starting from the sample and culminating in the confirmed molecular structure.
Caption: Workflow for the structural confirmation of this compound using NMR.
References
A Comparative Guide to the Synthesis of Methyl 4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-formylbenzoate (B8722198) is a crucial intermediate in the synthesis of a diverse range of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, featuring both an aldehyde and a methyl ester group, allows for a variety of chemical transformations, establishing it as a valuable building block in organic synthesis.[1] This guide presents an objective comparison of the most common synthesis routes for Methyl 4-formylbenzoate, complete with detailed experimental protocols and quantitative data to assist researchers in selecting the optimal method for their specific applications.
Comparative Analysis of Synthesis Routes
The choice of a synthetic pathway for Mthis compound is influenced by several factors, including the availability of precursors, desired production scale, purity requirements, and safety considerations.[1] Below is a comprehensive overview of three primary synthesis methods, with a fourth, less common route also discussed.
| Synthesis Route | Starting Material(s) | Reagents & Catalyst | Reaction Time | Temperature | Pressure | Yield (%) | Purity (%) |
| Route 1: Esterification | p-Formylbenzoic acid, Methanol (B129727) | p-Toluenesulfonic acid | 5 hours | 118-120°C | 0.5-0.75 MPa | ~98 (crude) | 98.5 (starting material) |
| Route 2: From 4-Carboxybenzaldehyde | 4-Carboxybenzaldehyde, Methyl salicylate (B1505791) | K₂CO₃, N,N-dimethyl acetamide (B32628) (DMA) | 24.5 hours | 110°C | Atmospheric | 89 | Not Specified |
| Route 3: Isolation from DMT Byproducts | Byproduct mixture from DMT production | Methanol, Heptane (B126788), Water | 4 hours (stirring) | 70°C | Atmospheric | High | 98.9 |
Detailed Experimental Protocols
Route 1: Esterification of p-Formylbenzoic Acid
This method involves the direct esterification of p-formylbenzoic acid with methanol under pressure, utilizing an acid catalyst.[1][3]
1. Purification of p-Formylbenzoic Acid:
In a 2000 mL reaction flask equipped with a stirrer, 200 g of anhydrous sodium sulfite (B76179) is dissolved in 800 mL of water.[3] To this solution, 790 g of crude p-formylbenzoic acid is added and stirred until completely dissolved. The pH of the solution is adjusted to approximately 4 by the addition of 15% sulfuric acid, and the resulting filtrate is collected.[3] The filtrate is then transferred to a 2000 mL flask fitted with a condenser and a gas absorber containing approximately 300 mL of 10% NaOH.[3] While heating at 95-102°C for 4.5 hours, 198 g of 50% H₂SO₄ is slowly added.[3] The released SO₂ is absorbed by the NaOH solution. After decomposition is complete, the solution is cooled to room temperature, and the precipitate is collected by vacuum filtration. The precipitate is washed with water until it is near neutral and dried at 75-95°C to yield pure p-formylbenzoic acid with a purity of 98.5%.[3]
2. Pressurized Esterification:
To a 2 L corrosion-resistant pressure reactor, 1200 g of anhydrous methanol, 400 g of the purified p-formylbenzoic acid, and 5 g of p-toluenesulfonic acid are added.[1][3] The reactor is purged with nitrogen gas for 3 minutes, and then all valves are closed. Stirring is initiated, and the reactor is heated to maintain a temperature of 118-120°C and a pressure of 0.5-0.75 MPa for 5 hours.[1] After the reaction is complete, the reactor is cooled to 30°C for discharge. The reaction mixture is filtered if necessary to remove any impurities. Excess methanol is recovered by distillation. The remaining liquid is discharged while hot to obtain approximately 440 g of crude Mthis compound.[1]
Route 2: Synthesis from 4-Carboxybenzaldehyde
This route provides a high-yield method starting from 4-carboxybenzaldehyde.[1]
Stage 1: A mixture of 4-carboxybenzaldehyde and potassium carbonate in N,N-dimethyl acetamide is stirred at 110°C for 0.5 hours.[1][4]
Stage 2: Methyl salicylate is added, and the resulting mixture is stirred for 24 hours at 110°C.[1][4] The solvent is then removed in vacuo. After cooling to room temperature, potassium carbonate and water are added to hydrolyze any excess methyl salicylate. The mixture is heated at 60°C until methyl salicylate is no longer detectable by TLC. The solution is then extracted with ethyl acetate. The organic layer is washed with water and a saturated aqueous NaCl solution and subsequently dried over anhydrous MgSO₄. Evaporation of the solvent in vacuo affords the product with a reported yield of 89%.[1]
Route 3: Isolation from Dimethyl Terephthalate (B1205515) (DMT) Production Byproducts
Mthis compound is a significant byproduct in the manufacturing of dimethyl terephthalate (DMT). This protocol details its isolation and purification.[1]
Initial Separation: Methanol is added to a byproduct mixture typically containing 50-90 wt% of Mthis compound (MFB), 5-30 wt% of dimethyl terephthalate (DMT), 1-8 wt% of methyl-p-toluate (MPT), and 0.1-3 wt% of methyl benzoate (B1203000) (MBZ). The alcohol solution is stirred and then filtered to recover solid DMT. For instance, from a 50g mixture, 2.1g of DMT with 98.5% purity can be recovered.[1]
Acetal Conversion and MFB Isolation: Methanol is recovered from the filtrate by distillation. To the remaining material, 63 parts by weight of heptane and 63 parts by weight of water are added. The solution is stirred at 70°C for 4 hours. The reaction solution is then cooled to 25°C and filtered to recover the produced MFB as a solid. The solid is dried at 50°C to obtain MFB. In a specific example, 39.2 g of MFB with a purity of 98.9% was recovered.[1]
Alternative Synthesis Routes
Oxidation of Methyl p-Toluate (B1214165)
The selective oxidation of the methyl group of methyl p-toluate presents a potential pathway to Mthis compound. However, this transformation is often challenging as the reaction can readily proceed to the corresponding carboxylic acid, and other side products may be formed.[1] The anaerobic oxidation of methyl p-toluate using cobalt(III) in acetic acid has been investigated and is known to produce 4-carbomethoxybenzaldehyde among other products. The selectivity of this reaction can be influenced by the presence of other transition metals such as chromium.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and workflows described in the experimental protocols.
Caption: Esterification of p-Formylbenzoic Acid.
Caption: Synthesis from 4-Carboxybenzaldehyde.
Caption: Isolation from DMT Byproducts Workflow.
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of Ethyl 4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of Ethyl 4-formylbenzoate (B8722198), a key building block in organic synthesis and pharmaceutical development, is critical to ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to determine its purity and identify potential impurities. This guide provides a comprehensive comparison of the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of the most appropriate technique depends on several factors, including the specific requirements of the analysis, such as the desired level of sensitivity, the nature of potential impurities, and the need for structural elucidation.
At a Glance: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Analyte Properties | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Primary Use | Quantitative analysis and routine purity checks. | Identification and quantification of volatile impurities, even at trace levels. | Absolute quantification without the need for a specific reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile impurities. | Simple dissolution in a deuterated solvent with an internal standard. |
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of aromatic aldehydes and esters, providing a baseline for what can be expected for Ethyl 4-formylbenzoate.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | ≥ 0.998 | Excellent |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 0.5 µg/mL | ~10 µM |
| Limit of Quantification (LOQ) | 0.2 - 0.7 µg/mL | 0.5 - 1.5 µg/mL | Dependent on desired accuracy |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | ~10 - 20 minutes | ~15 - 30 minutes | ~5 - 15 minutes per sample |
Note: The data presented is representative and based on the analysis of structurally similar aromatic aldehydes and esters. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine quantification of this compound and the detection of non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (Gradient or Isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound sample.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound sample
-
Dichloromethane (B109758) or Ethyl Acetate (GC grade)
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization mode, scanning from m/z 40-400.
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in dichloromethane or ethyl acetate.
-
Analysis: Inject the sample solution into the GC-MS system.
-
Identification: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantification: The relative percentage of each impurity can be estimated based on the peak area percentage in the total ion chromatogram (TIC). For accurate quantification, a calibration curve with standards of the identified impurities would be required.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte itself.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of each analytical technique.
Caption: Workflow for purity assessment using HPLC.
Caption: Workflow for impurity profiling using GC-MS.
The Art of Reactivity: A Comparative Guide to Ethyl 4-formylbenzoate and Other Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug discovery, the aldehyde functional group is a cornerstone for constructing complex molecular architectures. Benzaldehyde (B42025) and its derivatives are particularly valuable building blocks, offering a gateway to a diverse array of chemical transformations. The reactivity of the aldehyde, however, is not a fixed entity. It is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides a comprehensive, data-driven comparison of the reactivity of Ethyl 4-formylbenzoate (B8722198) against other common benzaldehyde derivatives, offering insights to inform rational synthetic design and reaction optimization.
The Decisive Role of Substituents: An Electronic Tug-of-War
The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is the quintessential reaction of aldehydes, and its efficiency is dictated by the partial positive charge on this carbon. Aromatic substituents exert a profound influence through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and the ester group (-COOEt) found in Ethyl 4-formylbenzoate, pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive withdrawal intensifies the partial positive charge on the carbonyl carbon, rendering it a more potent electrophile and thus more susceptible to nucleophilic attack.[1]
-
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), push electron density towards the carbonyl carbon. This donation of electron density diminishes the partial positive charge, making the carbonyl carbon less electrophilic and consequently less reactive towards nucleophiles.[2]
This electronic interplay is the primary determinant of the reactivity trends observed across a spectrum of chemical reactions.
Quantitative Comparison of Reactivity
To provide a clear and objective comparison, the following tables summarize quantitative data on the relative reactivity of various substituted benzaldehydes.
Table 1: Relative Rate Constants in Nucleophilic Addition (Wittig Reaction)
The Wittig reaction, a powerful tool for alkene synthesis, is highly sensitive to the electrophilicity of the carbonyl component. The data below clearly illustrates the accelerating effect of electron-withdrawing groups.
| Substituent (para-position) | Relative Rate Constant (k/k₀) | Hammett Constant (σp) |
| -NO₂ | 14.7 | +0.78 |
| -COOEt (this compound) | ~10-15 (Estimated) | +0.45 |
| -Cl | 2.75 | +0.23 |
| -H (Benzaldehyde) | 1.00 | 0.00 |
| -CH₃ | 0.45 | -0.17 |
| -OCH₃ | 0.23 | -0.27 |
Data sourced from[2]. The value for this compound is estimated based on its Hammett constant, which is comparable to that of the nitro group, suggesting a high reactivity.[3]
Table 2: Relative Rate Constants in Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is another fundamental transformation. The influence of substituents on the reaction rate can be more complex and dependent on the specific oxidizing agent and mechanism.
| Substituent (para-position) | Reaction Type | Relative Rate Constant (k/k₀) |
| -OCH₃ | Oxidation with BTMACB | 6.31 |
| -CH₃ | Oxidation with BTMACB | 2.51 |
| -H | Oxidation with BTMACB | 1.00 |
| -Cl | Oxidation with BTMACB | 0.55 |
| -NO₂ | Oxidation with BTMACB | 1.62 |
BTMACB = Benzyltrimethylammonium chlorobromate. Data sourced from[2]. In this specific oxidation, both electron-donating and strongly electron-withdrawing groups accelerate the reaction, suggesting a complex mechanism.[2]
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams created using the DOT language provide visual representations of key concepts and workflows.
Caption: Influence of substituents on benzaldehyde reactivity.
References
A Comparative Guide to the GC-MS Analysis of Ethyl 4-formylbenzoate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 4-formylbenzoate (B8722198) and its principal reaction products—Ethyl 4-(hydroxymethyl)benzoate and Ethyl 4-(aminomethyl)benzoate—using Gas Chromatography-Mass Spectrometry (GC-MS). The transformation of the formyl group through reduction and reductive amination is a fundamental process in the synthesis of various pharmaceutical intermediates and active ingredients. Monitoring these reactions and characterizing the products by GC-MS is crucial for quality control, impurity profiling, and reaction optimization.
Reaction Pathways of Ethyl 4-formylbenzoate
This compound serves as a versatile starting material for the synthesis of various derivatives. The primary reactions involve the aldehyde functional group, which can be readily reduced to an alcohol or converted to an amine via reductive amination.
Comparative GC-MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₀H₁₀O₃ | 178.18 | 178 (M+), 149, 133, 105, 77[1] |
| Ethyl 4-(hydroxymethyl)benzoate | C₁₀H₁₂O₃ | 180.20 | 180 (M+), 163, 151, 135, 107, 77 |
| Ethyl 4-(aminomethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | 179 (M+), 162, 134, 106, 77 |
Experimental Protocols
A robust GC-MS method is essential for the separation and identification of the starting material and its reaction products. The following proposed protocol is adapted from established methods for similar aromatic esters and aldehydes[2].
Sample Preparation
-
Reaction Quenching: At specified time points, aliquot approximately 0.1 mL of the reaction mixture.
-
Extraction: Dilute the aliquot with 1 mL of ethyl acetate (B1210297) and quench with 1 mL of water. Vortex the mixture for 1 minute.
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to ensure clear phase separation.
-
Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new vial for GC-MS analysis.
Proposed GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 300 amu |
GC-MS Analysis Workflow
The analytical workflow for monitoring the reaction progress and identifying the products is outlined below.
Discussion of Expected Results
This compound (Starting Material): The GC-MS of the starting material will show a characteristic peak with a molecular ion at m/z 178. Key fragments would include the loss of an ethoxy group (m/z 133) and the formyl group (m/z 149)[1].
Ethyl 4-(hydroxymethyl)benzoate (Reduction Product): The successful reduction of the aldehyde to a primary alcohol will result in a new peak with a slightly later retention time due to the increased polarity and molecular weight. The mass spectrum is expected to show a molecular ion at m/z 180. Fragmentation will likely involve the loss of a hydroxyl group (m/z 163) and the ethoxy group from the ester.
Ethyl 4-(aminomethyl)benzoate (Reductive Amination Product): The product of reductive amination will also present as a new peak, likely with a different retention time than the alcohol due to the presence of the basic amine group. The expected molecular ion is at m/z 179. Characteristic fragmentation would involve the loss of the amino group and cleavage at the benzylic position.
Conclusion
GC-MS is a powerful and indispensable tool for the real-time monitoring of reactions involving this compound and for the definitive identification of its products. The distinct retention times and fragmentation patterns of the starting material, the alcohol, and the amine allow for unambiguous characterization and quantification. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to develop and optimize synthetic routes and ensure the quality of their products.
References
A Researcher's Guide to Functional Group Identification in Ethyl 4-formylbenzoate using FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, precise characterization of molecular structure is paramount. Ethyl 4-formylbenzoate (B8722198), a key building block in the synthesis of various organic compounds, possesses distinct functional groups that can be unequivocally identified using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis of the FTIR spectral data of Ethyl 4-formylbenzoate, supported by experimental protocols and data from related compounds.
Unveiling the Molecular Fingerprint: An Analysis of Vibrational Frequencies
The infrared spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups: an aromatic aldehyde and an ethyl ester. The positions of these absorption bands are influenced by the electronic effects within the molecule, specifically the conjugation of the carbonyl groups with the benzene (B151609) ring.
The key to interpreting the FTIR spectrum of this compound lies in recognizing the characteristic absorption peaks for its constituent functional groups and comparing them to known values and related molecules. The presence of both an aldehyde and an ester group attached to a benzene ring leads to a unique spectral fingerprint.
Below is a summary of the expected and observed vibrational frequencies for this compound and a comparison with simpler, related molecules: Benzaldehyde (B42025) and Ethyl Benzoate. This comparative data aids in the precise assignment of the observed absorption bands.
| Functional Group | Vibrational Mode | This compound (Expected/Observed cm⁻¹) | Benzaldehyde (Observed cm⁻¹)[1][2][3] | Ethyl Benzoate (Observed cm⁻¹)[4] |
| Aromatic Aldehyde | C=O Stretch (conjugated) | ~1705 - 1715 | ~1700 - 1710 | - |
| Aldehyde C-H Stretch (Fermi Doublet) | ~2820-2860 and ~2700-2760 | ~2820 and ~2720 | - | |
| Aromatic Ester | C=O Stretch (conjugated) | ~1715 - 1730 | - | ~1726 |
| C-O Stretch | ~1250-1300 and ~1100-1150 | - | ~1275 and ~1100 | |
| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1500 | ~1600, ~1585, ~1450 | ~1600, ~1585, ~1450 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | |
| Alkyl Group | Aliphatic C-H Stretch | ~2900-3000 | - | ~2900-3000 |
Note: The exact peak positions for this compound can be confirmed by accessing its experimental spectrum, which is available in spectral databases such as SpectraBase.[5]
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like this compound using the KBr pellet method.
Objective: To prepare a solid sample of this compound for FTIR analysis and acquire its infrared spectrum.
Materials:
-
This compound
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Take approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound to the KBr powder in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption peaks in the spectrum.
-
Correlate the observed peak frequencies with the known vibrational modes of the functional groups present in this compound.
-
Visualizing the Workflow: From Sample to Structure
The process of identifying functional groups using FTIR spectroscopy follows a logical workflow. The following diagram, generated using the DOT language, illustrates this process.
Caption: Workflow for identifying functional groups using FTIR spectroscopy.
This comprehensive guide provides researchers with the necessary information to confidently identify the functional groups of this compound using FTIR spectroscopy. By understanding the characteristic vibrational frequencies and following a standardized experimental protocol, accurate and reliable structural elucidation can be achieved.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in the Synthesis of Ethyl 4-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Esterification of 4-Formylbenzoic Acid.
The synthesis of Ethyl 4-formylbenzoate (B8722198), a crucial intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the Fischer esterification of 4-formylbenzoic acid with ethanol (B145695). The choice of catalyst is paramount to the efficiency, yield, and sustainability of this process. This guide provides a comparative analysis of various catalysts, presenting a synopsis of their performance based on available experimental data.
The catalysts under comparison include a traditional homogeneous acid catalyst, p-toluenesulfonic acid, and several heterogeneous solid acid catalysts: Amberlyst-15, sulfated zirconia, and zeolites. While direct comparative studies for the synthesis of Ethyl 4-formylbenzoate are limited, this guide collates data from the synthesis of its methyl ester analog and the esterification of other aromatic and aliphatic carboxylic acids to provide a valuable benchmark for catalyst selection.
Quantitative Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of alkyl 4-formylbenzoates and related esterification reactions. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here is for comparative purposes.
| Catalyst | Catalyst Type | Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Homogeneous | 4-Formylbenzoic acid | Methanol | Not specified | 118-120 | 5 | ~98 (crude)[1] |
| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Aliphatic carboxylic acids | Methanol | Not specified | Room Temperature | Not specified | Excellent[2][3] |
| Aromatic carboxylic acids | Methanol | Not specified | Reflux | "Long time" | -[3] | ||
| Sulfated Zirconia | Heterogeneous (Solid Superacid) | Lauric acid | Primary alcohols | 10 wt% | 170 | Not specified | -[4] |
| Oleic acid | Methanol | 5 wt% | 120 | 2 | Complete conversion[5] | ||
| Zeolite (H-Y) | Heterogeneous (Aluminosilicate) | Oleic acid | Ethanol | 5 wt% | 70 | 1 | ~85 (conversion)[6] |
| Zeolite (H-Y(80)) | Heterogeneous (Aluminosilicate) | Oleic acid | Methanol | 5% | 68 | 6 | ~95 (conversion) |
Experimental Workflow and Methodologies
The general workflow for the synthesis of this compound via Fischer esterification is depicted in the following diagram. This process involves the reaction of 4-formylbenzoic acid with an excess of ethanol in the presence of an acid catalyst, followed by workup and purification.
References
A Comparative Guide to the Isolation and Purification of Methyl-4-formylbenzoate
For researchers, scientists, and professionals in drug development, obtaining high-purity methyl-4-formylbenzoate (MFB) is crucial for the successful synthesis of fine chemicals and active pharmaceutical ingredients. This guide provides a comparative analysis of common methods for the isolation and purification of MFB from typical byproducts, supported by experimental data and detailed protocols.
Understanding the Impurity Profile
The purification strategy for methyl-4-formylbenzoate is largely dictated by the synthetic route employed and the resulting impurity profile. Common byproducts include unreacted starting materials, over-oxidized products, and other related esters.
Common Impurities in Methyl-4-formylbenzoate Synthesis:
| Impurity/Byproduct | Origin |
| 4-Formylbenzoic acid | Incomplete esterification or hydrolysis of the product.[1] |
| Dimethyl terephthalate (B1205515) (DMT) | Byproduct from the industrial production of DMT from p-xylene.[2][3][4] |
| Methyl-p-toluate (MPT) | Byproduct from the industrial production of DMT from p-xylene.[3][4] |
| Methyl benzoate (B1203000) (MBZ) | Byproduct from the industrial production of DMT from p-xylene.[3][4] |
| 4-Carboxybenzaldehyde | Over-oxidation of the aldehyde or hydrolysis of the ester.[1] |
| Monomethyl terephthalate | Over-oxidation byproduct.[5] |
Comparative Analysis of Purification Methods
The choice of purification method depends on the specific impurities present, the desired scale of purification, and the required final purity. The following table summarizes the performance of common techniques.
| Purification Method | Key Principle | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | >99% | High resolution, applicable to a wide range of impurities. | Can be time-consuming, requires significant solvent volumes, potential for product degradation on acidic silica (B1680970) gel.[2] |
| Recrystallization/Precipitation | Difference in solubility of the product and impurities in a solvent system. | 97.5%[6] | Simple, scalable, and cost-effective. | Product loss due to solubility in the mother liquor.[1] |
| Isolation via Acetal (B89532) Formation | Chemical conversion of MFB to an acetal to separate it from other esters, followed by hydrolysis back to MFB. | 98.1-98.9%[3] | Highly selective for separating MFB from structurally similar esters like DMT. | Involves multiple chemical reaction steps. |
| Aqueous Basic Wash | Removal of acidic impurities by extraction into a basic aqueous solution. | Dependent on other purification steps | Effective for removing acidic impurities like 4-formylbenzoic acid.[1] | Not effective for neutral impurities. |
Experimental Protocols and Data
Column Chromatography
Column chromatography is a highly effective method for achieving very high purity of MFB.[2] Silica gel is the most common stationary phase, with a mixture of non-polar and moderately polar solvents used as the mobile phase.[2]
Experimental Protocol: Flash Column Chromatography [2]
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen mobile phase.
-
Column Packing: Pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle and add a layer of sand on top.
-
Sample Loading: Dissolve the crude MFB in a minimal amount of a suitable solvent (e.g., dichloromethane). For larger quantities, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, applying gentle positive pressure.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) and visualize under a UV lamp (254 nm).
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Typical Parameters for Column Chromatography:
| Parameter | Value |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh)[2] |
| Mobile Phase | Hexanes:Ethyl Acetate (4:1 v/v) is a good starting point.[2] |
| Alternative Stationary Phase | Neutral alumina (B75360) for acid-sensitive compounds.[2] |
| Troubleshooting | To prevent degradation of the aldehyde on acidic silica, deactivate the silica with 1% triethylamine (B128534) (v/v) in the mobile phase.[2] |
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of methyl-4-formylbenzoate using column chromatography.
Isolation from Dimethyl Terephthalate (DMT) Byproducts
This method is particularly useful for isolating MFB from byproduct mixtures generated during the industrial production of DMT.[3][4] It involves the selective precipitation of DMT, followed by the conversion of MFB to an acetal for isolation.[3]
Experimental Protocol: Isolation via Acetal Formation [3][4]
-
Initial Separation: Add methanol (B129727) to a mixture of byproducts (typically 50-90 wt% MFB, 5-30 wt% DMT, 1-8 wt% MPT, and 0.1-3 wt% MBZ). Stir the solution and filter to recover solid DMT.
-
Acetal Conversion: Recover methanol from the filtrate by distillation. To the remaining material, add heptane (B126788) and water. Stir the solution at 70°C for 4 hours.
-
MFB Isolation: Cool the reaction solution to 25°C and filter to recover the precipitated MFB as a solid.
-
Drying: Dry the solid at 50°C.
Performance Data for Isolation via Acetal Formation:
| Parameter | Example 1 | Example 2 |
| Starting Mixture | ~63 wt% MFB, ~30 wt% DMT, ~6 wt% MPT, ~1 wt% MBZ[3] | ~63 wt% MFB, ~30 wt% DMT, ~6 wt% MPT, ~1 wt% MBZ[3] |
| Alcohol Used | Methanol[3] | Ethanol[3] |
| Recovered DMT | 2.1 g (98.5% purity)[3] | 1.8 g (99.1% purity)[3] |
| Recovered MFB | 39.2 g (98.9% purity)[3] | 36.8 g (98.1% purity)[3] |
Workflow for Isolation from DMT Byproducts
Caption: Workflow for the isolation of methyl-4-formylbenzoate from DMT production byproducts.
Purification by Recrystallization/Precipitation
This method is suitable for removing impurities when crude MFB is the starting material, particularly for removing acidic byproducts like 4-formylbenzoic acid.[5][6]
Experimental Protocol: Purification by Precipitation [5][6]
-
Prepare Bicarbonate Solution: In a flask, dissolve 20g of sodium bicarbonate in 1200ml of water at room temperature.
-
Dissolve Crude MFB: In a separate vessel, dissolve 95g of crude MFB in 120g of an 80% methanol-water solution, heating to 50°C to ensure complete dissolution.
-
Precipitation: Slowly add the hot crude MFB solution to the sodium bicarbonate solution with continuous stirring.
-
Filtration: After stirring for 10 minutes, collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake with water until neutral and dry under vacuum at 40-44°C.
Performance Data for Purification by Precipitation:
| Parameter | Value |
| Starting Material | 95g of crude MFB[6] |
| Solvent System | 80% Methanol-Water and Sodium Bicarbonate Solution[6] |
| Final Purity | 97.5%[6] |
Workflow for Purification by Precipitation
Caption: Workflow for the purification of crude methyl-4-formylbenzoate by precipitation.
References
Characterizing Ethyl 4-formylbenzoate Derivatives: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates like Ethyl 4-formylbenzoate (B8722198) and its derivatives are paramount for ensuring the quality and integrity of downstream applications. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering high sensitivity and structural information. This guide provides an objective comparison of two primary mass spectrometry-based methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the characterization of Ethyl 4-formylbenzoate derivatives.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements, such as the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity. While direct comparative data for a wide range of this compound derivatives is not extensively published, performance metrics can be extrapolated from data on structurally similar compounds, such as mthis compound and other aromatic esters.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.[2][3] | Separation of compounds in the liquid phase followed by mass analysis, often with fragmentation for increased specificity.[2][3] |
| Derivatization | Generally not required for volatile esters like this compound. | May be necessary for certain derivatives to improve ionization efficiency.[2] |
| Ionization | Typically Electron Ionization (EI), a "hard" technique providing rich fragmentation. | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), "soft" techniques that often preserve the molecular ion. |
| Linearity (R²) | > 0.995 (for mthis compound)[1] | Typically ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (for mthis compound)[1] | Generally offers higher sensitivity, often in the ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL (for mthis compound)[1] | Can be significantly lower than GC-MS, depending on the analyte and matrix. |
| Precision (RSD%) | < 5% (for mthis compound)[1] | Typically < 15% for bioanalytical methods. |
| Accuracy (Recovery %) | 95 - 105% (for mthis compound)[1] | Generally within 85-115% for validated methods. |
| Throughput | Can be high with modern instrumentation.[2] | Often higher than GC-MS due to faster separation times. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound derivatives using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the analysis of volatile and semi-volatile derivatives of this compound.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration within the linear range of the instrument (e.g., 1-100 µg/mL).
-
If necessary, an internal standard can be added for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is advantageous for less volatile derivatives or when higher sensitivity is required.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration in the ng/mL to low µg/mL range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions.
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the analytical workflow and the fragmentation patterns of the parent compound, this compound.
Fragmentation Patterns of this compound and its Derivatives
Under Electron Ionization (EI) in GC-MS, aromatic esters undergo predictable fragmentation. For this compound (Molecular Weight: 178.18 g/mol ), the following key fragments are expected:
-
m/z 178 (Molecular Ion, [M]⁺˙): The presence of the aromatic ring leads to a relatively stable molecular ion.
-
m/z 133 ([M-OC₂H₅]⁺): This is often the base peak, resulting from the loss of the ethoxy radical (•OC₂H₅) to form a stable acylium ion.
-
m/z 105 ([C₇H₅O]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 133 fragment.
-
m/z 77 ([C₆H₅]⁺): Further fragmentation of the m/z 105 ion by loss of another CO molecule, resulting in the phenyl cation.
For derivatives of this compound, the fragmentation pattern will be influenced by the nature and position of the substituent on the aromatic ring:
-
Electron-donating groups (e.g., -NH₂, -OH, -OCH₃): These groups can stabilize the molecular ion and may direct fragmentation pathways. For example, amino-substituted derivatives may undergo fragmentation characteristic of aromatic amines.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens): These groups can influence the stability of the fragment ions. Halogenated derivatives will show characteristic isotopic patterns (especially for Cl and Br) and may lose the halogen radical.
In LC-MS/MS with soft ionization techniques like ESI, the primary observation is the protonated molecule [M+H]⁺. Fragmentation is then induced in the collision cell to generate specific product ions for quantification. The fragmentation patterns will still be governed by the underlying structure, but the initial ionization step is much gentler.
References
A Researcher's Guide to Ethyl 4-formylbenzoate: Performance in Key Synthetic Reactions
For chemists and professionals in drug development, the selection of a versatile and efficient building block is paramount. Ethyl 4-formylbenzoate (B8722198), also known as 4-ethoxycarbonylbenzaldehyde, is a bifunctional aromatic compound featuring both an aldehyde and an ethyl ester group. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
This guide provides an objective comparison of Ethyl 4-formylbenzoate's performance in two critical reaction types: the Wittig reaction and Reductive Amination. We will explore its reactivity in comparison to its close analogs, Mthis compound and 4-formylbenzoic acid, and provide detailed experimental protocols to support synthetic endeavors.
Reactivity Overview
The reactivity of this compound is primarily dictated by its two functional groups. The aldehyde group is susceptible to nucleophilic attack, while the ethyl ester can undergo nucleophilic acyl substitution. The key to its utility lies in the electronic nature of the ester group. As an electron-withdrawing group, the ethyl ester increases the partial positive charge on the aldehyde's carbonyl carbon. This enhances the aldehyde's reactivity towards nucleophiles when compared to unsubstituted benzaldehyde. This effect is comparable to that of the methyl ester in Mthis compound and the carboxylic acid in 4-formylbenzoic acid[1].
Performance in Wittig Reactions
The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[2][3][4] It is widely used for its high regioselectivity in placing the double bond.[4] For this compound, this reaction transforms the formyl group into an alkene, leaving the ethyl ester moiety intact for further functionalization.
Comparison with Alternatives
In the context of a Wittig reaction, the primary alternatives to this compound are other aromatic aldehydes. The most relevant for comparison are Mthis compound and 4-formylbenzoic acid, which allow for an assessment of the ester's influence.
| Reagent | Ylide Type | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Disadvantages |
| This compound | Stabilized | 85-95% | 2-6 | Product retains ester for further modification. Good solubility in common organic solvents. | Ester group could be susceptible to harsh basic conditions. |
| Mthis compound | Stabilized | 85-95% | 2-6 | Similar reactivity to the ethyl ester; widely available.[5] | Potential for transesterification if alcohol solvents are used. |
| 4-Formylbenzoic acid | Stabilized | 70-85% | 4-12 | Carboxylic acid offers different downstream chemistry. | Acidic proton can react with basic ylides, requiring an extra equivalent of base or protection.[1] |
| Benzaldehyde | Stabilized | 90-98% | 1-4 | High reactivity, simple structure. | Lacks a second functional group for further elaboration. |
Note: The data in this table is representative of typical outcomes for Wittig reactions with stabilized ylides and may vary based on specific substrates and reaction conditions.
Experimental Workflow: Wittig Reaction
The general workflow for the synthesis of an alkene from this compound via the Wittig reaction involves the formation of the phosphorus ylide followed by the olefination step.
Detailed Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of Ethyl 4-(styryl)benzoate from this compound and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Ylide Formation: To a dry, nitrogen-flushed flask, add benzyltriphenylphosphonium chloride (1.05 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the pure alkene.
Performance in Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[6] The process involves the formation of an imine intermediate by reacting the aldehyde with an amine, followed by in-situ reduction to the final amine product.[6] This one-pot procedure is valued for its operational simplicity and is a cornerstone of pharmaceutical synthesis.
Comparison with Alternatives
The performance of this compound in reductive amination is compared with its methyl ester and carboxylic acid analogs. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are often preferred as they do not readily reduce the initial aldehyde.[7][8]
| Reagent | Amine Type | Reducing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Potential Disadvantages |
| This compound | Primary/Secondary | NaBH(OAc)₃ | 80-90% | 12-24 | Forms stable secondary/tertiary amines; ester is available for further chemistry. | Ester may be slowly reduced by more powerful reducing agents. |
| Mthis compound | Primary/Secondary | NaBH(OAc)₃ | 80-90% | 12-24 | Well-documented reactivity; high yields.[9] | Less sterically hindered than the ethyl ester, which may slightly affect reaction rates. |
| 4-Formylbenzoic acid | Primary/Secondary | NaBH₃CN | 75-85% | 18-36 | The resulting amino acid is a valuable synthetic intermediate. | The carboxylic acid can form salts with the amine, potentially slowing the reaction. |
| Benzaldehyde | Primary/Secondary | NaBH(OAc)₃ | 85-95% | 8-16 | High reactivity, clean reaction. | Product lacks a secondary functional handle for diversification. |
Note: The data in this table is representative of typical outcomes and may vary based on the specific amine and reaction conditions used.
Experimental Workflow: Reductive Amination
The reductive amination process is a two-step, one-pot reaction that efficiently converts the aldehyde to an amine.
Detailed Experimental Protocol: Reductive Amination
This protocol details the synthesis of Ethyl 4-((benzylamino)methyl)benzoate.
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a flask, add this compound (1.0 eq), the chosen solvent (DCM or DCE), and benzylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious of gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor its completion by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired secondary amine.
Conclusion
This compound stands as a highly effective and versatile reagent in organic synthesis. Its performance in fundamental transformations like the Wittig reaction and reductive amination is robust, offering high yields and operational simplicity. The presence of the ethyl ester group enhances the reactivity of the aldehyde while providing a valuable site for subsequent molecular elaboration. While its reactivity profile is comparable to the more commonly cited Mthis compound, the choice between them may be influenced by factors such as steric considerations or desired downstream applications. Ultimately, this compound is a compelling choice for researchers aiming to construct complex molecules with efficiency and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-formylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-formylbenzoate (B8722198).
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle Ethyl 4-formylbenzoate with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as a warning-level hazard, with potential for skin irritation, serious eye irritation, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or face shield. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear protective clothing, such as a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated fume hood.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and disposal of the waste.[1]
-
Waste Identification and Collection:
-
Labeling of Waste Container:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Include the CAS Number (6287-86-1) and indicate the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed and labeled container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
Keep the container away from heat, sparks, and open flames.[4][5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete details of the chemical waste.
-
Under no circumstances should this organic substance be poured down the drain or mixed with other waste streams unless explicitly instructed by your EHS office.[4][5][6]
-
-
Disposal of Contaminated Materials:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-formylbenzoate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-formylbenzoate (B8722198). Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.
Ethyl 4-formylbenzoate is a chemical compound that requires careful handling due to its potential health hazards. The following guidelines are based on available safety data and best practices for laboratory operations.
Essential Safety and Handling Information
Proper handling and storage are paramount to mitigating the risks associated with this compound. This section outlines the necessary personal protective equipment (PPE), engineering controls, and step-by-step procedures for safe use and emergency preparedness.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.19 g/mol |
| Physical Form | Liquid or white to off-white powder/crystalline powder |
| Boiling Point | 142 °C @ 13 Torr |
| Melting Point | 138-140 °C or 152-156°C[1] |
| Flash Point | 128.8 °C[1] |
| Density | 1.145 g/cm³[1] |
| Signal Word | Warning[2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Ensure the Safety Data Sheet (SDS) is accessible.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
-
Store separately from foodstuff containers.[1]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
4. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[3][4]
5. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency response protocols. Avoid dust formation.[3]
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

